molecular formula C7H12N2O4S B1146521 S-Nitroso-N-acetyl-DL-penicillamine CAS No. 152971-80-7

S-Nitroso-N-acetyl-DL-penicillamine

Katalognummer: B1146521
CAS-Nummer: 152971-80-7
Molekulargewicht: 220.25
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a prototypical and highly characterized S-nitrosothiol (RSNO) extensively employed in biochemical research as a reliable donor of nitric oxide (NO) . Its research value is rooted in its ability to elicit a range of physiological responses mediated by the NO-cGMP signaling pathway, making it a critical tool for investigating vascular biology, platelet function, and cellular signaling. Researchers utilize SNAP to study vasodilator mechanisms, as it causes concentration-dependent vasodilation, an effect that can be reversed by NO scavengers like haemoglobin . Furthermore, SNAP is a potent inhibitor of platelet aggregation and an inducer of disaggregation, actions correlated with an increase in intraplatelet cyclic GMP concentrations and the inhibition of fibrinogen binding and P-selectin release . Beyond its classical applications, recent investigative work has illuminated its potential in novel therapeutic directions. The photolytic decomposition of solid-state SNAP to generate pure NO has been mechanistically analyzed for its potential use in portable, light-induced devices for inhaled nitric oxide (iNO) therapy, a treatment for conditions like persistent pulmonary hypertension of the newborn . The stability and decomposition kinetics of SNAP and its N-substituted analogues can be modulated by factors such as copper ions and light, allowing researchers to explore targeted NO delivery to areas of endothelial damage, a characteristic relevant to vascular injury models such as those following angioplasty .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIQCSMRQKCOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70987112
Record name N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70987112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67776-06-1
Record name S-Nitroso-N-acetyl-DL-penicillamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67776-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Nitroso-N-acetylpenicillamine, (+/-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067776061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70987112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-Nitroso-N-acetyl-DL-penicillamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name S-NITROSO-N-ACETYLPENICILLAMINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4AX527AX8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

S-Nitroso-N-acetyl-DL-penicillamine (SNAP): A Technical Guide for Nitric Oxide-Mediated Cell Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of S-Nitroso-N-acetyl-DL-penicillamine (SNAP) as a widely used nitric oxide (NO) donor in the study of cell signaling. SNAP serves as a valuable tool for investigating the multifaceted roles of NO in various physiological and pathophysiological processes. This document outlines its chemical properties, mechanisms of action, and provides detailed experimental protocols for its application in cell culture and methods for the detection of its released NO.

Core Properties and Data Presentation

SNAP is an S-nitrosothiol that spontaneously decomposes in physiological solutions to release nitric oxide.[1] This property makes it a convenient and controllable source of NO for in vitro and in vivo studies. Unlike some other NO donors, it does not typically induce tolerance.

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C₇H₁₂N₂O₄S[2]
Molecular Weight 220.25 g/mol [1]
Appearance Green solid[1]
Purity ≥97%
Stability and NO Release Kinetics

The stability of SNAP and its rate of NO release are influenced by factors such as temperature, pH, and the presence of metal ions.

ParameterConditionValueReference
Half-life (t½) pH 6-8, 37°C, in the presence of transition metal ion chelators~6 hours[2]
Half-life (t½) In isolated rat ventricular myocytes~6 hours[3]
NO Release from Polymer 10 wt% SNAP in Carbosil1.32 ± 0.6 × 10⁻¹⁰ mol min⁻¹ cm⁻²[4]
NO Release from Polymer with Catalyst 10 wt% SNAP in Carbosil with 3 wt% Cu-NPs4.84 ± 0.3 × 10⁻¹⁰ mol min⁻¹ cm⁻²[4]
Total NO Immobilization on Nanoparticles TiNP–SNAP127.55 ± 4.68 nmol mg⁻¹[5]
Effective Concentrations in Cellular Assays

The concentration of SNAP required to elicit a biological response varies depending on the cell type and the specific signaling pathway being investigated.

Cell TypeEffectEffective ConcentrationReference
Rat Vascular Smooth Muscle Cells Inhibition of mitogenesis and proliferation~0.1 mM
Canine Coronary Arteries Vasorelaxation (IC₅₀)113 nM
Factor 13 (F13) Enzyme Inhibition (IC₅₀)230 µM
MCF-7 Breast Cancer Cells Increased proliferation and migrationDose-dependent[6]
H9c2 Cardiomyocytes Protection against oxidative stress1 mM[7]
Smooth Muscle Cells Induction of apoptosisConcentration- and time-dependent[8]

Mechanisms of Action in Cell Signaling

SNAP-derived NO influences a variety of cellular processes through two primary mechanisms: the classical cGMP-dependent pathway and cGMP-independent pathways, primarily involving protein S-nitrosylation.

cGMP-Dependent Signaling

The most well-characterized pathway for NO signaling involves the activation of soluble guanylate cyclase (sGC).

cGMP_Pathway SNAP SNAP NO Nitric Oxide (NO) SNAP->NO Spontaneous decomposition sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Binds to heme moiety sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes conversion GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Other Other Cellular Responses PKG->Other

Caption: cGMP-dependent signaling pathway initiated by SNAP-derived NO.

In this pathway, NO diffuses across cell membranes and binds to the heme moiety of sGC, leading to a conformational change that activates the enzyme.[9] Activated sGC then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9] Elevated cGMP levels, in turn, activate protein kinase G (PKG), which phosphorylates various downstream targets, ultimately leading to physiological responses such as vasodilation.[10][11]

cGMP-Independent Signaling: S-Nitrosylation

NO can also directly modify proteins through S-nitrosylation, a reversible post-translational modification of cysteine residues.[12][13] This process can alter protein function, localization, and stability, thereby influencing a wide range of cellular activities independently of the cGMP pathway.[8][14]

SNitrosylation_Pathway SNAP SNAP NO Nitric Oxide (NO) SNAP->NO Spontaneous decomposition TargetProtein Target Protein (with Cys-SH) NO->TargetProtein Reacts with thiol group SNitrosylatedProtein S-Nitrosylated Protein (with Cys-SNO) TargetProtein->SNitrosylatedProtein AlteredFunction Altered Protein Function SNitrosylatedProtein->AlteredFunction Apoptosis Apoptosis AlteredFunction->Apoptosis NeurotransmitterRelease Neurotransmitter Release Modulation AlteredFunction->NeurotransmitterRelease

Caption: cGMP-independent signaling via protein S-nitrosylation by SNAP.

For instance, SNAP has been shown to induce apoptosis in smooth muscle cells through a cGMP-independent mechanism.[8] Additionally, SNAP-induced S-nitrosylation of actin has been implicated in the inhibition of neurotransmitter release.[13]

Experimental Protocols

General Workflow for Using SNAP in Cell Culture

The following diagram outlines a typical workflow for treating cultured cells with SNAP to study its biological effects.

SNAP_Workflow PrepareStock Prepare SNAP Stock Solution PrepareWorking Prepare Working Solution of SNAP in Medium PrepareStock->PrepareWorking CellCulture Culture Cells to Desired Confluency TreatCells Treat Cells with SNAP-containing Medium CellCulture->TreatCells PrepareWorking->TreatCells Incubate Incubate for Desired Time TreatCells->Incubate Analyze Analyze Cellular Response Incubate->Analyze

Caption: General experimental workflow for cell treatment with SNAP.

Detailed Protocol for SNAP Treatment of Cultured Cells

This protocol provides a general guideline for the use of SNAP in cell culture experiments. Specific parameters such as cell type, seeding density, and SNAP concentration should be optimized for each experimental system.

Materials:

  • This compound (SNAP) powder

  • Dimethyl sulfoxide (B87167) (DMSO) or appropriate solvent

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in appropriate vessels (e.g., multi-well plates, flasks)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare SNAP Stock Solution:

    • Due to the instability of SNAP in aqueous solutions, it is recommended to prepare a fresh stock solution immediately before use.[3]

    • Dissolve SNAP powder in a suitable solvent such as DMSO to a high concentration (e.g., 100 mM).[15] Protect the stock solution from light.[16]

  • Cell Seeding:

    • Seed cells at a density that will ensure they are in the desired growth phase (e.g., sub-confluent for proliferation assays) at the time of treatment.

  • Prepare Working Solution:

    • On the day of the experiment, dilute the SNAP stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration.[15]

    • Thoroughly mix the working solution by gentle pipetting. Prepare only the amount needed for immediate use.

  • Cell Treatment:

    • Remove the existing medium from the cultured cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the SNAP-containing medium to the cells.

    • Include appropriate controls, such as a vehicle control (medium with the same concentration of DMSO used for the highest SNAP concentration) and a negative control (untreated cells).

  • Incubation:

    • Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired duration of the experiment.

  • Analysis:

    • Following incubation, the cells can be harvested and analyzed for various endpoints, such as cell viability, apoptosis, protein expression, or signaling pathway activation.

Measurement of Nitric Oxide Production

The direct measurement of NO is challenging due to its short half-life.[17] Therefore, indirect methods that measure the stable end products of NO oxidation, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), are commonly used.[17] The Griess assay is a widely used colorimetric method for this purpose.[18][19]

Principle of the Griess Assay:

The Griess assay is a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. In the second step, this salt couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be quantified spectrophotometrically at approximately 540 nm.[19]

Protocol for Griess Assay:

Materials:

  • Griess Reagent (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution)

  • Nitrite standard solution (for generating a standard curve)

  • Cell culture supernatants or other biological samples

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Collection:

    • Collect the cell culture medium from the SNAP-treated and control cells.

    • Centrifuge the samples to remove any cellular debris.

  • Standard Curve Preparation:

    • Prepare a series of nitrite standards of known concentrations in the same medium used for the cell culture.

  • Assay:

    • Add a specific volume (e.g., 50-100 µL) of the standards and samples to the wells of a 96-well plate in triplicate.

    • Add an equal volume of the Griess reagent to each well.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 540-550 nm) using a microplate reader.[18]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Generate a standard curve by plotting the absorbance of the nitrite standards against their concentrations.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

Note on Nitrate: If a significant amount of nitrate is expected in the samples, it can be first reduced to nitrite using nitrate reductase before performing the Griess assay to measure total NOx (nitrite + nitrate).[18]

Conclusion

This compound is a versatile and indispensable tool for researchers investigating the complex roles of nitric oxide in cell signaling. Its well-characterized properties and predictable NO-donating capabilities allow for controlled studies of both cGMP-dependent and -independent pathways. By following the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers can effectively utilize SNAP to advance our understanding of NO biology and its therapeutic potential.

References

S-Nitroso-N-acetyl-DL-penicillamine (SNAP): A Technical Guide to Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a synthetically produced S-nitrosothiol that serves as a potent donor of nitric oxide (NO).[1][2] Its ability to release NO under physiological conditions makes it a valuable tool in biomedical research for investigating the diverse pharmacological and physiological roles of nitric oxide, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[2][3][4] This technical guide provides an in-depth overview of the synthesis and chemical properties of SNAP, complete with experimental protocols, quantitative data, and visual diagrams to support researchers in their work with this important compound.

Chemical and Physical Properties

This compound is a green solid with the chemical formula C7H12N2O4S and a molecular weight of 220.25 g/mol .[1][5] It is functionally related to N-acetyl-D-penicillamine where the sulfanyl (B85325) hydrogen is replaced by a nitroso group.[1]

PropertyValueReference
Molecular Formula C7H12N2O4S[1]
Molecular Weight 220.25 g/mol [1]
Appearance Faint green to very dark green powder[2][5]
Solubility DMSO (>25 mg/ml), Methanol (10 mg/ml), Water (2.1 mg/ml), Ethanol (>30 mg/ml), PBS pH 7.2 (>11.2 mg/ml)[6]
Storage Temperature -20°C, desiccated and protected from light[2]

Synthesis of this compound

The synthesis of SNAP is a straightforward acid-catalyzed nitrosation of the thiol precursor, N-acetyl-DL-penicillamine (NAP).[7] The reaction involves the use of an acidified nitrite (B80452) source.[7]

Experimental Protocol: SNAP Synthesis

This protocol is a modified version of previously reported methods.[7][8]

Materials:

  • N-acetyl-D-penicillamine (NAP)

  • Sodium nitrite (NaNO2)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl, 2 M)

  • Sulfuric acid (H2SO4, 2 M)

  • Ice bath

  • Filtration apparatus

  • Aluminum foil

Procedure:

  • Prepare a 1:1 mixture of deionized water and methanol.

  • In a reaction vessel, dissolve equimolar amounts of N-acetyl-D-penicillamine and sodium nitrite in the water/methanol mixture.

  • To the stirring solution, add 2 M HCl and 2 M H2SO4.

  • Cover the reaction vessel with aluminum foil to protect it from light, as light can cause decomposition.[7][8]

  • Continue stirring the mixture for 30 minutes. A visual indication of the reaction progress is the solution turning green, which is characteristic of tertiary S-nitrosothiols like SNAP.[7]

  • After 30 minutes, place the reaction vessel in an ice bath to facilitate the precipitation of SNAP crystals.

  • Collect the precipitated green crystals by filtration.

  • Wash the collected crystals with cold deionized water.

  • Allow the crystals to air dry, while still being protected from light.

  • The purity of the synthesized SNAP can be assessed using methods such as a Sievers Chemiluminescence Nitric Oxide Analyzer, with batches typically showing purity levels greater than 95%.[8]

G Workflow for the Synthesis of SNAP cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product NAP N-acetyl-DL-penicillamine (NAP) Mix Mix Reactants & Stir (30 min) NAP->Mix NaNO2 Sodium Nitrite (NaNO2) NaNO2->Mix Solvent Water & Methanol (1:1) Solvent->Mix Acid HCl & H2SO4 Acid->Mix Precipitate Precipitate Crystals in Ice Bath Mix->Precipitate Green solution forms Filter Filter Crystals Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Air Dry (Protected from Light) Wash->Dry SNAP This compound (SNAP) Crystals Dry->SNAP

Caption: Workflow for the Synthesis of SNAP.

Chemical Stability and Decomposition

The stability of SNAP is a critical factor for its use as an NO donor. Its decomposition, and therefore the release of nitric oxide, is influenced by several factors including temperature, light, and the presence of metal ions.

Stability Data
ConditionStability MetricReference
Aqueous Media (pH 7.2, 37°C) Half-life of approximately 5 hours
Isolated Rat Ventricular Myocytes Half-life of about 6 hours[3]
Storage at -20°C (in E2As films) 94.7 ± 6.5% remaining after 6 months[8]
Storage at 4°C (in E2As films) 90.8 ± 0.9% remaining after 6 months[8]
Storage at 25°C (in E2As films) 87.1 ± 2.8% remaining after 6 months[8]
Storage at 37°C (in E2As films) 81.2 ± 4.3% remaining after 6 months[8]
In CarboSil polymer at 37°C 88.5 ± 4.3% remaining after 8 months[9]
Factors Affecting Decomposition
  • Metal Ions: Metal ion catalysis, particularly by Cu(I) ions, significantly accelerates the decomposition of SNAP.[10][11] The presence of metal chelators like EDTA can help stabilize SNAP solutions. Cu(II) ions are thought to mediate decomposition after being reduced to Cu(I) by thiols.[12]

  • Light: Exposure to light can induce the photolytic decomposition of SNAP, leading to the release of nitric oxide.[8][13] Therefore, it is crucial to protect SNAP and its solutions from light.[7][8]

  • Thiols: The presence of other thiols, such as cysteine, can enhance the decomposition of SNAP through transnitrosation reactions.[10]

  • pH: The rate of decomposition can also be influenced by pH. For instance, in reactions with captopril, the rate of transnitrosation increases with pH.[14][15]

The decomposition of SNAP results in the formation of the corresponding disulfide of N-acetyl-penicillamine and the release of nitric oxide.[7]

G Factors Influencing SNAP Decomposition and NO Release cluster_catalysts Decomposition Catalysts cluster_products Decomposition Products SNAP This compound (SNAP) NO Nitric Oxide (NO) SNAP->NO releases Disulfide N-acetyl-penicillamine Disulfide SNAP->Disulfide forms Metal_Ions Metal Ions (e.g., Cu+) Metal_Ions->SNAP accelerates decomposition Light Light (Photolysis) Light->SNAP induces decomposition Thiols Thiols (e.g., Cysteine) Thiols->SNAP enhances decomposition

Caption: Factors Influencing SNAP Decomposition and NO Release.

Spectroscopic Properties and Characterization

Spectroscopic methods are essential for the characterization and quantification of SNAP.

Spectroscopic Data
MethodWavelength (λmax)Molar Absorptivity (ε)Solvent/BufferReference
UV-Vis335 nm519 M⁻¹ cm⁻¹0.1 M citrate/HCl buffer, pH 2.0, or 0.5 M HCl
UV-Vis591 nm7.0 M⁻¹ cm⁻¹0.1 M citrate/HCl buffer, pH 2.0, or 0.5 M HCl
UV-Vis340 nm-DMAc[8]
UV-Vis590 nm-DMAc[8]
UV-Vis341 nm1168 M⁻¹ cm⁻¹Krebs buffer[12]
Experimental Protocol: UV-Vis Spectroscopy for Molar Absorptivity and Stability Studies

This protocol is based on methods described for undergraduate laboratory experiments.[7]

Materials:

  • Synthesized this compound (SNAP)

  • Appropriate solvent (e.g., methanol, phosphate-buffered saline)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure for Molar Absorptivity Calculation:

  • Prepare a stock solution of SNAP of a known concentration in the chosen solvent.

  • Prepare a series of dilutions from the stock solution.

  • Measure the absorbance of each dilution at the characteristic wavelength maximum (e.g., ~340 nm).

  • Plot a graph of absorbance versus concentration.

  • The molar absorptivity (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).

Procedure for Stability Studies:

  • Prepare a solution of SNAP in the desired buffer or medium.

  • Monitor the decrease in absorbance at the characteristic wavelength over time at a constant temperature.

  • The rate of decomposition and the half-life of SNAP under those specific conditions can be determined from the change in absorbance.

Signaling Pathway Inhibition

SNAP, as an NO donor, can influence various signaling pathways. One such pathway is the cGMP/PKG signaling pathway, which is involved in regulating ion channel activity.

Inhibition of the Basolateral 10-pS Cl- Channel

In the thick ascending limb (TAL) of the kidney, SNAP has been shown to inhibit the basolateral 10-pS Cl- channel.[16] This action is mediated through the release of NO, which then activates soluble guanylate cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP). Subsequently, cGMP activates protein kinase G (PKG), which leads to the inhibition of the Cl- channel.[16] This suggests a potential role for SNAP in regulating NaCl absorption in the nephron.[16]

G SNAP-Mediated Inhibition of the 10-pS Cl- Channel SNAP SNAP (extracellular) NO Nitric Oxide (NO) SNAP->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates Cl_channel 10-pS Cl- Channel PKG->Cl_channel phosphorylates and inhibits Inhibition Inhibition Cl_channel->Inhibition

Caption: SNAP-Mediated Inhibition of the 10-pS Cl- Channel.

Conclusion

This compound is a versatile and widely used nitric oxide donor in biomedical research. A thorough understanding of its synthesis, chemical properties, and stability is paramount for its effective and reproducible application. This guide provides the essential technical information, including detailed protocols and quantitative data, to aid researchers in harnessing the potential of SNAP in their investigations into the multifaceted roles of nitric oxide in health and disease.

References

In Vitro Biological Half-Life of S-Nitroso-N-acetyl-DL-penicillamine (SNAP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological half-life of S-Nitroso-N-acetyl-DL-penicillamine (SNAP), a widely utilized nitric oxide (NO) donor. This document summarizes key quantitative data, details common experimental protocols for half-life determination, and visualizes the critical decomposition pathways and experimental workflows.

Quantitative Data Summary

The in vitro half-life of SNAP is highly dependent on the experimental conditions. Key factors influencing its stability include temperature, pH, exposure to light, and the presence of metal ions. The following tables summarize the reported half-life values under various conditions.

ConditionHalf-Life (t½)Reference(s)
pH 6-8, 37°C, with transition metal ion chelators~6 hours[1]
Isolated rat ventricular myocytes~6 hours[2]
Aqueous media~5 hours[3]

Table 1: Biological Half-Life of SNAP in Solution

Storage Temperature5 wt% SNAP in E2As Polymer (% remaining after 6 months)10 wt% SNAP in E2As Polymer (% remaining after 6 months)Reference(s)
37°C57.4 ± 2.8%81.2 ± 4.3%
25°C (Room Temp)61.1 ± 3.5%87.1 ± 2.8%
4°C (Refrigerator)90.8 ± 0.9%Not Reported
-20°C (Freezer)94.7 ± 6.5%95.0 ± 2.1%

Table 2: Stability of SNAP in a Polymer Matrix at Various Temperatures

Experimental Protocols

The determination of the in vitro half-life of SNAP typically involves monitoring its decomposition over time, which is directly related to the release of nitric oxide. The two primary methods employed are UV-Vis spectroscopy and chemiluminescence-based NO detection.

UV-Vis Spectroscopy

This method relies on the characteristic absorbance of the S-NO bond in SNAP.

  • Principle: The S-nitrosothiol group (S-NO) in SNAP exhibits a distinct absorbance maximum at approximately 340 nm. The decomposition of SNAP leads to the cleavage of this bond, resulting in a decrease in absorbance at this wavelength. By monitoring this decrease over time, the rate of decomposition and thus the half-life can be calculated.

  • Instrumentation: A standard UV-Vis spectrophotometer is required.

  • Procedure:

    • Prepare a stock solution of SNAP in an appropriate buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

    • Dilute the stock solution to a working concentration that gives an initial absorbance within the linear range of the spectrophotometer (typically between 0.1 and 1.0 AU).

    • Place the sample in a cuvette and maintain the desired temperature using a temperature-controlled cuvette holder.

    • Record the absorbance at 340 nm at regular time intervals.

    • Plot the natural logarithm of the absorbance (ln[A]) versus time.

    • The slope of the resulting linear plot is equal to the negative of the first-order rate constant (k).

    • Calculate the half-life using the equation: t½ = 0.693 / k .

Chemiluminescence Nitric Oxide Analyzer

This is a highly sensitive method for the direct measurement of nitric oxide released from a sample.

  • Principle: This technique involves the reaction of nitric oxide with ozone (O₃) in a reaction chamber. This reaction produces nitrogen dioxide in an excited state (NO₂*), which then decays to its ground state, emitting light (chemiluminescence). The intensity of the emitted light is directly proportional to the concentration of NO.

  • Instrumentation: A chemiluminescence nitric oxide analyzer is the core instrument.

  • Procedure:

    • Prepare the SNAP solution in a suitable buffer within a reaction vessel.

    • Maintain the desired experimental conditions (e.g., temperature, stirring).

    • An inert gas (e.g., nitrogen) is bubbled through the solution to carry the released NO into the analyzer.

    • The analyzer continuously measures the NO concentration in the gas stream.

    • The rate of NO release can be determined from the real-time data.

    • By integrating the NO release over time until the SNAP is fully decomposed, the total amount of NO released can be quantified. The half-life is the time at which half of the total NO has been released.

Signaling Pathways and Experimental Workflows

Decomposition Pathways of SNAP

The decomposition of this compound (SNAP) in vitro can proceed through several pathways, primarily thermal decomposition, photolytic decomposition, and copper-catalyzed decomposition. These pathways lead to the release of nitric oxide (NO) and the formation of the disulfide N-acetyl-DL-penicillamine disulfide.

SNAP_Decomposition cluster_inputs This compound (SNAP) cluster_pathways Decomposition Pathways cluster_outputs Products SNAP SNAP (R-S-N=O) Thermal Thermal Decomposition SNAP->Thermal Photolytic Photolytic Decomposition (Light Exposure) SNAP->Photolytic Copper Copper-Catalyzed Decomposition (Cu+) SNAP->Copper NO Nitric Oxide (NO) Thermal->NO Disulfide N-acetyl-DL-penicillamine Disulfide (RSSR) Thermal->Disulfide Photolytic->NO Photolytic->Disulfide Copper->NO Copper->Disulfide

Caption: Decomposition pathways of SNAP.

Experimental Workflow for In Vitro Half-Life Determination

The following diagram illustrates a typical workflow for determining the in vitro half-life of SNAP using either UV-Vis spectroscopy or a chemiluminescence nitric oxide analyzer.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_uv UV-Vis Spectroscopy cluster_chemi Chemiluminescence cluster_analysis 3. Data Analysis Prep_SNAP Prepare SNAP Stock Solution Prep_Working Prepare Working Solution Prep_SNAP->Prep_Working Prep_Buffer Prepare Buffer Solution Prep_Buffer->Prep_Working UV_Setup Set up Spectrophotometer (Temp, Wavelength=340nm) Prep_Working->UV_Setup Chemi_Setup Set up NO Analyzer (Temp, Gas Flow) Prep_Working->Chemi_Setup UV_Measure Measure Absorbance over Time UV_Setup->UV_Measure Plot_Data Plot Data (ln[A] vs. time or NO release vs. time) UV_Measure->Plot_Data Chemi_Measure Measure NO Release over Time Chemi_Setup->Chemi_Measure Chemi_Measure->Plot_Data Calc_k Calculate Rate Constant (k) Plot_Data->Calc_k Calc_t_half Calculate Half-Life (t½ = 0.693 / k) Calc_k->Calc_t_half

Caption: Experimental workflow for half-life determination.

References

The Dawn of a Nitric Oxide Donor: Early Research Applications of S-Nitroso-N-acetyl-DL-penicillamine (SNAP)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a synthetically prepared S-nitrosothiol that has played a pivotal role in the study of nitric oxide (NO) physiology and pharmacology.[1] As a stable and reliable NO donor, SNAP releases nitric oxide under physiological conditions, making it an invaluable tool for investigating the myriad effects of NO in biological systems. Early research on SNAP laid the foundation for our understanding of NO's role in vasodilation, platelet inhibition, and neurotransmission. This technical guide provides an in-depth overview of the seminal research applications of SNAP, focusing on its core biochemical properties, key experimental findings, and the signaling pathways it elucidates.

Biochemical Properties and Mechanism of Action

SNAP is an organosulfur compound derived from the amino acid penicillamine.[1] Its defining characteristic is the S-nitroso group (-S-N=O), which is susceptible to decomposition, leading to the release of nitric oxide.[2] This decomposition can be accelerated by factors such as metal ions, particularly Cu(I), and light.[3][4][5]

The primary mechanism of action for the NO released from SNAP involves the activation of soluble guanylyl cyclase (sGC).[6][7] NO binds to the heme moiety of sGC, inducing a conformational change that stimulates the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] This increase in intracellular cGMP concentration then activates cGMP-dependent protein kinases (PKG), which in turn phosphorylate various downstream targets to elicit a physiological response.[7][8]

Core Early Research Applications

Vasodilation

One of the earliest and most significant applications of SNAP was in the study of vasodilation. As a potent vasodilator, SNAP was instrumental in demonstrating the role of NO in regulating vascular smooth muscle tone.[3][6]

Experimental Protocol: In Vitro Vasorelaxation Assay

A common early method to study the vasodilator effects of SNAP involved the use of isolated arterial rings:

  • Tissue Preparation: Segments of arteries, such as canine coronary arteries or rat femoral arteries, were excised and placed in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.[4]

  • Contraction Induction: The arterial rings were pre-contracted with a vasoconstrictor agent like phenylephrine (B352888) or KCl to establish a stable baseline tone.[4]

  • SNAP Administration: Cumulative concentrations of SNAP were added to the organ bath.

  • Measurement of Relaxation: The isometric tension of the arterial rings was continuously recorded using a force transducer. Vasorelaxation was measured as the percentage decrease in the pre-induced contraction.[4]

Table 1: Vasodilator Potency of SNAP in Isolated Canine Coronary Arteries

ParameterValueReference
IC50113 nM
Platelet Inhibition

SNAP's ability to inhibit platelet aggregation was another key area of early investigation. This research was crucial in establishing NO as a critical anti-thrombotic agent.[9][10][11][12]

Experimental Protocol: In Vitro Platelet Aggregation Assay

The anti-platelet effects of SNAP were typically assessed using the following protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood was collected from human donors and centrifuged at a low speed to obtain PRP.

  • Incubation: Aliquots of PRP were incubated with various concentrations of SNAP or a vehicle control.

  • Induction of Aggregation: A platelet agonist, such as ADP or collagen, was added to the PRP to induce aggregation.

  • Measurement of Aggregation: Platelet aggregation was monitored by measuring the change in light transmission through the PRP sample using an aggregometer. Inhibition of aggregation was calculated relative to the control.

Table 2: Effects of SNAP on Human Platelet Function

EffectConcentration RangeReference
Inhibition of Platelet Aggregation0.01 - 3 µM[10][11]
Inhibition of Fibrinogen Binding0.01 - 3 µM[10][11]
Decreased P-selectin Release0.01 - 3 µM[10][11]
Increased Intraplatelet cGMP0.01 - 3 µM[10][11]
Neurotransmission

Early studies also explored the role of NO in the nervous system, with SNAP serving as a key experimental tool. Research indicated that NO, released from donors like SNAP, could modulate the release of various amino acid neurotransmitters.[13]

Experimental Protocol: Neurotransmitter Release in Cortical Neurons

The effect of SNAP on neurotransmitter release was investigated using primary cortical neuron cultures:

  • Cell Culture: Primary cortical neurons were isolated and cultured.

  • Stimulation: The cultured neurons were stimulated with different concentrations of SNAP.

  • Sample Collection: The extracellular medium was collected.

  • Neurotransmitter Analysis: The concentrations of amino acid neurotransmitters (e.g., aspartate, glutamate, glycine, and GABA) in the medium were quantified using High-Performance Liquid Chromatography (HPLC).[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by SNAP and a typical experimental workflow for studying its vasodilator effects.

SNAP_Signaling_Pathway SNAP This compound (SNAP) NO Nitric Oxide (NO) SNAP->NO Decomposition sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activation cGMP Cyclic GMP (cGMP) sGC->cGMP Catalyzes Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Phosphorylation Phosphorylation of Downstream Targets PKG->Phosphorylation Catalyzes Response Physiological Response (e.g., Vasodilation) Phosphorylation->Response

Caption: The NO-sGC-cGMP signaling pathway activated by SNAP.

Vasodilation_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis isolate_artery Isolate Artery Segment mount_in_bath Mount in Organ Bath isolate_artery->mount_in_bath pre_contract Pre-contract with Vasoconstrictor mount_in_bath->pre_contract add_snap Add Cumulative Doses of SNAP pre_contract->add_snap record_tension Record Isometric Tension add_snap->record_tension calculate_relaxation Calculate Percent Relaxation record_tension->calculate_relaxation plot_curve Plot Dose-Response Curve calculate_relaxation->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for in vitro vasorelaxation studies using SNAP.

Conclusion

The early research applications of this compound were instrumental in unraveling the fundamental roles of nitric oxide in cardiovascular and nervous system function. As a reliable NO donor, SNAP enabled researchers to meticulously probe the NO-sGC-cGMP signaling pathway and its physiological consequences. The foundational knowledge gained from these initial studies continues to inform modern drug development efforts targeting NO-related pathologies. This guide serves as a testament to the enduring impact of SNAP as a critical tool in the advancement of biomedical science.

References

The Pharmacology of S-Nitroso-N-acetyl-DL-penicillamine (SNAP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a synthetically prepared S-nitrosothiol that serves as a potent and widely utilized nitric oxide (NO) donor in biomedical research. As a racemic mixture of D and L isomers, SNAP spontaneously releases NO under physiological conditions, enabling the investigation of the diverse pharmacological and physiological effects of NO. Its actions as a vasodilator, smooth muscle relaxant, inhibitor of platelet aggregation, and modulator of neurotransmission underscore its significance as a tool for elucidating NO-mediated signaling pathways.[1][2] This technical guide provides an in-depth overview of the pharmacology of SNAP, with a focus on its mechanism of action, pharmacodynamics, and key experimental findings.

Core Pharmacological Properties

SNAP's primary pharmacological identity is that of a nitric oxide donor.[1][2] The release of NO from the S-nitrosothiol backbone is a critical feature that drives its biological activity. This release can be spontaneous or catalyzed by various factors in biological systems.[3]

Mechanism of Action

The principal mechanism of action for many of SNAP's effects involves the activation of soluble guanylyl cyclase (sGC). Nitric oxide, liberated from SNAP, diffuses across cell membranes and binds to the heme moiety of sGC. This binding event triggers a conformational change in the enzyme, leading to its activation and the subsequent conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][5] cGMP, a ubiquitous second messenger, then activates downstream effectors, most notably cGMP-dependent protein kinase (PKG), to elicit a wide range of physiological responses.[5][6]

In addition to the canonical sGC-cGMP pathway, SNAP can also exert effects through S-nitrosylation, the covalent attachment of a nitroso group to a thiol moiety on a protein.[7] This post-translational modification can alter protein function, stability, and localization, contributing to the diverse pharmacological profile of SNAP. For instance, S-nitrosylation of Factor XIII, a transglutaminase involved in blood clotting, leads to its inhibition.

Pharmacodynamics

The pharmacodynamic effects of SNAP are extensive and reflect the multifaceted roles of nitric oxide in the body. Key effects include:

  • Vasodilation: SNAP is a potent vasodilator both in vitro and in vivo. The NO-mediated activation of sGC in vascular smooth muscle cells leads to increased cGMP levels, which in turn causes smooth muscle relaxation and a decrease in vascular resistance.

  • Inhibition of Platelet Aggregation: SNAP is a stable inhibitor of platelet aggregation and can induce the disaggregation of platelet clumps.[1][2][8] This effect is primarily mediated by the elevation of intraplatelet cGMP, which inhibits fibrinogen binding and the release of pro-aggregatory factors like P-selectin.[2][8]

  • Modulation of Neurotransmission: SNAP can induce the release of various amino acid neurotransmitters, including aspartate, glutamate, glycine, and GABA, in cortical neurons.[9][10] This action is dependent on the sGC-cGMP pathway and involves the activation of voltage-dependent sodium and calcium channels.[9]

  • Cytotoxicity and Apoptosis: At high concentrations, SNAP can induce cytotoxicity and apoptosis.[1] For example, 10 mM SNAP for 8 hours can lead to approximately 80% toxicity in isolated rat ventricular myocytes under normoxic conditions.[1] Under hypoxic conditions, the cytotoxicity of SNAP can be enhanced due to increased NO release.[1] The mechanism of cell death can be apoptotic, as observed in human oral tissue cells.[11]

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the pharmacological effects of this compound.

ParameterValueCell/Tissue TypeConditionReference
IC50 113 nMIsolated canine coronary arteriesVasorelaxation
IC50 230 µMFactor XIIIInhibition of activity
IC50 6.6 μMBasolateral 10-pS Cl- channel in thick ascending limbInhibition[6]
EC50 ~50 µMRat cerebellar slicescGMP level increase
Ki 710 µMSoybean lipoxygenase Type IICompetitive inhibition
ParameterConcentrationEffectCell/Tissue TypeReference
Inhibition of Platelet Aggregation 5-500 µMInhibition of thrombin-induced aggregationHuman platelets
Cytotoxicity 10 mM (8 hours)~80% toxicityIsolated rat ventricular myocytes (normoxic)[1]
Cytotoxicity 5 mM~90% cell viability lossCultivated endothelial cells (hypoxic)
Cytotoxicity 5 mM~45% cell viability lossCultivated endothelial cells (normoxic)
Apoptosis Induction 1 mMInduced endothelial apoptosis (cGMP-independent)Endothelial cells
Neurotransmitter Release 1 mMInduced release of Asp, Glu, Gly, and GABACortical neurons[9][10]
pHi Decrease 100 µM (30 minutes)Sustained decrease in basal intracellular pHIsolated rat ventricular myocytes[1]
hsp75 Induction 1 mM70% induction of synthesisH9c2 cardiomyocytes[12]
Contraction Inhibition 100 µMDecreased amplitude and frequency of spontaneous and carbachol-enhanced contractionsNeonatal rat bladder strips[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of SNAP.

Soluble Guanylyl Cyclase (sGC) Activity Assay

This assay is fundamental to understanding the primary mechanism of action of SNAP.

  • Objective: To determine the effect of SNAP on the enzymatic activity of sGC.

  • Methodology:

    • Prepare cytosolic extracts from cells or tissues of interest.

    • The sGC activity is determined by measuring the formation of [α-32P]cGMP from [α-32P]GTP.

    • Reactions are typically performed for 5 minutes at 33°C in a reaction buffer (e.g., 50 mM HEPES, pH 8.0) containing GTP, a divalent cation (e.g., 5 mM MgCl2), and a reducing agent (e.g., 1 mM DTT).

    • A defined amount of cytosol (e.g., 40 µg) or purified sGC is used in each reaction.

    • Enzyme activity is stimulated by adding SNAP at various concentrations (e.g., 1 µM and 100 µM).[7]

    • The reaction is terminated, and the radiolabeled cGMP is separated and quantified.

Cell Culture and Treatment for Neurotransmitter Release Studies

This protocol is used to investigate the effects of SNAP on neuronal function.

  • Objective: To measure the release of amino acid neurotransmitters from cultured neurons in response to SNAP.

  • Methodology:

    • Isolate and culture primary cortical neurons from fetal rat brains (e.g., E19 Wistar rats).[9]

    • Plate the cells at a specific density (e.g., 10^6 cells/ml) on poly-D-lysine coated multiwell plates.[9]

    • Maintain the cells in an appropriate culture medium (e.g., EMEM with supplements).[9]

    • Stimulate the cultured neurons with varying concentrations of SNAP.

    • Collect the cell culture supernatant.

    • Measure the concentration of amino acid neurotransmitters (Asp, Glu, Gly, GABA) in the supernatant using High-Performance Liquid Chromatography (HPLC).[9]

Preparation and Handling of SNAP Solutions

The stability of SNAP in solution is a critical consideration for experimental consistency.

  • Storage: SNAP should be stored desiccated at -20°C and protected from light, where it is stable for at least one year.

  • Solubility: It is soluble in DMSO (57.5 mg/ml) and water (2.1 mg/ml).

  • Solution Preparation: Stock solutions should be freshly prepared.[1] For stability, it is recommended to use deoxygenated citrate/HCl buffer at pH 2.0 or 0.5-1 M HCl.

  • Stability in Solution: The half-life of SNAP in aqueous media is approximately 5 hours. Solutions should be kept on ice and protected from light for several hours.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental processes are provided below using the DOT language.

SNAP_Signaling_Pathway SNAP S-Nitroso-N-acetyl- DL-penicillamine (SNAP) NO Nitric Oxide (NO) SNAP->NO Spontaneous Release sGC_inactive Soluble Guanylyl Cyclase (sGC) - Inactive NO->sGC_inactive Binds to Heme Moiety sGC_active sGC - Active sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Platelet Aggregation Inhibition) PKG->Physiological_Effects Phosphorylates Target Proteins

Caption: The canonical SNAP-NO-sGC-cGMP signaling pathway.

Neurotransmitter_Release_Workflow Start Start: Isolate and Culture Primary Cortical Neurons Stimulation Stimulate Neurons with SNAP Start->Stimulation Incubation Incubate for a Defined Period Stimulation->Incubation Supernatant_Collection Collect Culture Supernatant Incubation->Supernatant_Collection HPLC_Analysis Analyze Neurotransmitter Concentrations by HPLC Supernatant_Collection->HPLC_Analysis Data_Quantification Quantify Release of Asp, Glu, Gly, GABA HPLC_Analysis->Data_Quantification

Caption: Experimental workflow for measuring SNAP-induced neurotransmitter release.

Conclusion

This compound is an invaluable pharmacological tool for investigating the myriad roles of nitric oxide in health and disease. Its ability to reliably generate NO in situ allows for the precise study of NO-dependent signaling pathways, particularly the activation of soluble guanylyl cyclase and the subsequent production of cGMP. The extensive body of research utilizing SNAP has significantly advanced our understanding of cardiovascular physiology, neurobiology, and cellular signaling. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of this important NO donor. Careful consideration of its stability and dose-dependent effects is paramount for obtaining robust and reproducible experimental outcomes.

References

Methodological & Application

Protocol for the Dissolution and Use of S-Nitroso-N-acetyl-DL-penicillamine (SNAP) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a widely used nitric oxide (NO) donor in biomedical research. As a member of the S-nitrosothiol (RSNO) class of compounds, SNAP spontaneously decomposes under physiological conditions to release NO, a critical signaling molecule involved in numerous physiological and pathological processes. This document provides a detailed protocol for the proper dissolution, handling, and application of SNAP in cell culture experiments to ensure reliable and reproducible results.

Product Information

PropertyValue
Chemical Name This compound
Synonyms SNAP
Molecular Formula C₇H₁₂N₂O₄S
Molecular Weight 220.24 g/mol
Appearance Light green solid
Storage Store at -20°C, desiccated and protected from light.

Solubility Data

SNAP exhibits varying solubility in different solvents. It is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and less soluble in aqueous solutions. The choice of solvent is critical for preparing stock solutions and subsequent dilutions for cell culture experiments.

SolventSolubilityMolar Concentration (approx.)Notes
DMSO >25 mg/mL[1], up to 250 mg/mL[2]>113 mM[1], up to 1.14 M[2]Recommended for high-concentration stock solutions. Ultrasonic treatment may be needed for higher concentrations.[2]
DMF >50 mg/mL[1]>227 mM[1]
Ethanol (B145695) >30 mg/mL[1]>136 mM[1]
PBS (pH 7.2) >11.2 mg/mL[1]>50 mM[1]Prone to precipitation when diluting concentrated DMSO stocks.
Water 2.1 mg/mL[3]~9.5 mM[3]
Methanol 10 mg/mL[3]~45 mM[3]

Experimental Protocols

Preparation of a 100 mM SNAP Stock Solution in DMSO

Materials:

  • This compound (SNAP) powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Pre-warm the SNAP powder to room temperature before opening the vial to prevent condensation.

  • Weigh 22.02 mg of SNAP powder in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the SNAP powder is completely dissolved. The solution should be a clear, light green color.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[4] It is highly recommended to prepare fresh solutions for each experiment due to the instability of SNAP. [2]

Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 100 mM SNAP stock solution in DMSO

  • Pre-warmed, complete cell culture medium (with or without serum, see Section 6)

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 100 mM SNAP stock solution on ice, protected from light.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of 100 µM SNAP working solution, you would add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.

  • Perform serial dilutions if necessary for lower concentrations to ensure accuracy.

  • Add the calculated volume of the SNAP stock solution to the pre-warmed cell culture medium.

  • Mix gently by inverting the tube or by gentle pipetting. Avoid vigorous vortexing, which can introduce oxygen and accelerate SNAP degradation.

  • Use the working solution immediately after preparation. The half-life of SNAP in aqueous solutions at 37°C is approximately 5-6 hours.[2][3][5]

Experimental Workflow

The following diagram illustrates a typical workflow for treating cells with SNAP.

experimental_workflow Experimental Workflow for SNAP Treatment cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis A Prepare 100 mM SNAP stock solution in DMSO B Prepare fresh working solution in cell culture medium A->B C Seed and culture cells to desired confluency D Remove old medium C->D E Add SNAP working solution to cells D->E F Incubate for desired time (e.g., 30 min to 24h) E->F G Harvest cells or supernatant F->G H Perform downstream assays (e.g., Western blot, viability assay) G->H

Caption: A typical workflow for treating cultured cells with SNAP.

Influence of Serum on SNAP Stability

The presence of serum in cell culture medium can influence the stability and NO-releasing properties of SNAP. Serum contains various proteins and other molecules that can react with SNAP and its decomposition products. While some studies are conducted in serum-free media to have a more defined system, others include serum to mimic a more physiological environment. It is recommended to test the effects of serum on your specific experimental endpoint. If consistent NO donation is critical, consider using serum-free medium during the SNAP treatment period.

Nitric Oxide Signaling Pathway

SNAP releases nitric oxide, which primarily acts by activating soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG) and other downstream effectors, resulting in various cellular responses.

no_signaling_pathway Simplified Nitric Oxide Signaling Pathway SNAP SNAP NO Nitric Oxide (NO) SNAP->NO Spontaneous decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Degraded by Cellular_Responses Cellular Responses (e.g., vasodilation, neurotransmission, cell survival/apoptosis) PKG->Cellular_Responses Phosphorylates target proteins

Caption: The NO/cGMP signaling pathway initiated by SNAP.

Troubleshooting

IssuePossible CauseSuggested Solution
Precipitation in working solution The concentration of DMSO from the stock solution is too high in the aqueous medium.Prepare an intermediate dilution of the SNAP stock in a co-solvent like ethanol before the final dilution in the aqueous medium. Ensure the final DMSO concentration is below 0.5% (v/v).
Inconsistent or no biological effect SNAP has degraded due to improper storage or handling.Always use freshly prepared solutions. Protect stock and working solutions from light and keep them on ice. Avoid repeated freeze-thaw cycles of the stock solution.
The working concentration of SNAP is too low or too high.Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental endpoint.
High cell toxicity The concentration of SNAP is too high, leading to excessive NO production and cellular stress.Lower the concentration of SNAP and/or reduce the incubation time.
The DMSO concentration in the final working solution is toxic to the cells.Ensure the final DMSO concentration is as low as possible, typically below 0.5% (v/v). Include a vehicle control (medium with the same concentration of DMSO) in your experiments.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

S-nitroso-N-acetylpenicillamine (SNAP) is a widely used nitric oxide (NO) donor in pharmacological research to study the effects of NO on vascular tone. As an S-nitrosothiol, SNAP spontaneously decomposes to release NO, which in turn activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, resulting in vasodilation. This document provides detailed protocols and recommended concentrations for studying SNAP-induced vasodilation in isolated aortic rings, a classic ex vivo model for assessing vascular reactivity.

Data Presentation: Recommended SNAP Concentrations

The following table summarizes the effective concentrations of SNAP used in vasodilation studies with aortic rings, along with the pre-contraction agents and observed effects.

Pre-contraction AgentSNAP Concentration RangeObserved EffectSpeciesReference
Norepinephrine (B1679862) (100 nM)>2 nM (of NO from SNAP)Reduction of vascular contractionRat[1]
Phenylephrine (B352888) (PE)10⁻⁹ M - 10⁻⁴ MConcentration-dependent relaxationRat[2]
Noradrenaline0.01 µM - 10 µMConcentration-dependent relaxation with a pD₂ of 5.68 ± 0.16 and maximal relaxation of 83 ± 6%Rat[3]
Phenylephrine10⁻⁸ M - 10⁻³ MDose-dependent vasodilationRat[4]

Note: The potency of SNAP can be influenced by factors such as the presence of thiols and the specific experimental conditions[5]. It is recommended to perform a concentration-response curve to determine the optimal concentration range for your specific model and conditions.

Experimental Protocols

Preparation of Aortic Rings

This protocol outlines the steps for the isolation and preparation of thoracic aortic rings from rats.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • Euthanasia solution (e.g., sodium pentobarbital)

  • Dissection instruments (scissors, forceps)

  • Petri dish filled with cold, oxygenated Krebs-Henseleit (KH) solution

  • KH solution composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.

  • Surgical microscope or magnifying glass

Procedure:

  • Euthanize the rat according to approved animal welfare protocols.

  • Make a midline incision in the chest to expose the thoracic cavity.

  • Carefully dissect and remove the thoracic aorta, placing it immediately into a Petri dish containing cold, oxygenated KH solution[6][7][8].

  • Under a surgical microscope, remove the surrounding connective and adipose tissue from the aorta.

  • Cut the cleaned aorta into rings of approximately 2-3 mm in width[6]. Take care to not stretch or damage the vessel.

  • For studies investigating endothelium-dependent effects, it is crucial to maintain the integrity of the endothelium. For endothelium-denuded experiments, the endothelium can be removed by gently rubbing the intimal surface with a fine wire or wooden stick[9].

Aortic Ring Vasodilation Assay

This protocol describes how to mount the aortic rings in an organ bath and perform a vasodilation study with SNAP.

Materials:

  • Organ bath system with force transducers

  • Thermostatically controlled water circulator (37°C)

  • Gas mixture (95% O₂, 5% CO₂)

  • Krebs-Henseleit (KH) solution

  • Phenylephrine (PE) or Norepinephrine (NE) stock solution

  • S-nitroso-N-acetylpenicillamine (SNAP) stock solution

  • Data acquisition system

Procedure:

  • Mount each aortic ring between two stainless steel hooks in the organ bath chambers filled with KH solution maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams. During equilibration, wash the rings with fresh KH solution every 15-20 minutes[10].

  • After equilibration, test the viability of the rings by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).

  • Wash the rings and allow them to return to the baseline resting tension.

  • To assess endothelium integrity, pre-contract the rings with a submaximal concentration of a vasoconstrictor like phenylephrine (PE, typically 10⁻⁶ M) or norepinephrine (NE). Once a stable contraction plateau is reached, add a single dose of an endothelium-dependent vasodilator such as acetylcholine (B1216132) (ACh, e.g., 10⁻⁵ M). A relaxation of more than 80% indicates intact endothelium.

  • Wash the rings and allow them to return to baseline.

  • Pre-contract the rings again with PE or NE to a stable plateau.

  • Construct a cumulative concentration-response curve for SNAP by adding increasing concentrations of SNAP to the organ bath. Allow the response to stabilize at each concentration before adding the next[11][12].

  • Record the isometric tension continuously using the data acquisition system.

  • The relaxation at each SNAP concentration is typically expressed as a percentage of the pre-contraction induced by PE or NE.

Mandatory Visualizations

Signaling Pathway of SNAP-Induced Vasodilation

cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell SNAP SNAP sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) SNAP->sGC_inactive Releases NO sGC_active sGC (Active) sGC_inactive->sGC_active NO cGMP cGMP sGC_active->cGMP GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates MyosinLC_P Phosphorylated Myosin Light Chain PKG->MyosinLC_P Inhibits (via MLCP activation) MyosinLC Myosin Light Chain MyosinLC_P->MyosinLC Dephosphorylation Contraction Contraction MyosinLC_P->Contraction Vasodilation Vasodilation MyosinLC->Vasodilation

Caption: Signaling pathway of SNAP-induced vasodilation in vascular smooth muscle cells.

Experimental Workflow for Aortic Ring Vasodilation Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Euthanize Animal A2 Isolate Thoracic Aorta A1->A2 A3 Clean Connective Tissue A2->A3 A4 Cut Aortic Rings (2-3 mm) A3->A4 B1 Mount Rings in Organ Bath A4->B1 B2 Equilibrate (60-90 min) B1->B2 B3 Test Viability (KCl) B2->B3 B4 Assess Endothelium (ACh) B3->B4 B5 Pre-contract (PE/NE) B4->B5 B6 Add Cumulative SNAP Concentrations B5->B6 C1 Record Isometric Tension B6->C1 C2 Calculate % Relaxation C1->C2 C3 Generate Concentration-Response Curve C2->C3

Caption: Experimental workflow for assessing SNAP-induced vasodilation in aortic rings.

References

Application Note & Protocol: Preparation of Stable S-Nitroso-N-acetyl-DL-penicillamine (SNAP) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a widely utilized S-nitrosothiol that serves as a donor of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. Due to its ability to release NO under physiological conditions, SNAP is a valuable tool for investigating the pharmacological and cellular effects of NO, acting as a potent vasodilator and inhibitor of platelet aggregation.[1][2][3] However, the therapeutic and research potential of SNAP is often challenged by its inherent instability in solution. The S-nitroso bond is susceptible to decomposition, a process accelerated by factors such as heat, light, and the presence of metal ions.[4][5]

Therefore, the careful preparation and storage of SNAP stock solutions are paramount to ensure experimental reproducibility and accuracy. This document provides a detailed protocol for preparing stable stock solutions of SNAP, outlines the critical factors influencing its stability, and describes methods for concentration verification.

2. Materials and Reagents

  • This compound (SNAP) powder (≥98% purity)[1]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol (200 proof)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4, preferably treated with a metal chelator like EDTA (100 µM)

  • Amber glass vials or polypropylene (B1209903) tubes wrapped in aluminum foil

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat

3. Experimental Protocols

3.1. Protocol for Preparing a Concentrated Stock Solution

This protocol describes the preparation of a 100 mM SNAP stock solution in DMSO. Concentrations can be adjusted based on experimental needs and solubility limits in the chosen solvent.

  • Pre-analysis: Allow the SNAP powder container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a fume hood, accurately weigh the desired amount of SNAP powder. For 1 mL of a 100 mM solution, weigh 22.02 mg of SNAP (Molecular Weight: 220.2 g/mol ).

  • Dissolution: Transfer the weighed SNAP powder into a light-protected vial (e.g., an amber vial). Add the desired volume of anhydrous DMSO (or other appropriate solvent).

  • Mixing: Tightly cap the vial and vortex gently until the SNAP is completely dissolved. Avoid vigorous shaking to minimize the introduction of oxygen.

  • Aliquoting: Divide the stock solution into smaller, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

  • Storage: Immediately store the aliquots at -20°C or below, protected from light.[1][6][7]

Safety Precaution: Handle SNAP powder in a well-ventilated area or fume hood. Observe standard laboratory safety practices, including wearing appropriate PPE. Avoid contact with skin and eyes.[8]

3.2. Protocol for Verifying SNAP Concentration via UV-Vis Spectrophotometry

The concentration of the prepared SNAP stock solution should be verified due to its potential for degradation. This can be achieved by measuring its absorbance at its characteristic maximum wavelength.

  • Prepare Dilutions: Prepare a fresh, dilute solution of your SNAP stock in a suitable buffer (e.g., PBS, pH 7.4). A final concentration between 0.25 mM and 1.0 mM is typically appropriate.

  • Spectrophotometer Setup: Blank the UV-Vis spectrophotometer using the same buffer used for dilution.

  • Measure Absorbance: Scan the absorbance of the diluted SNAP solution from 200-700 nm. SNAP exhibits two characteristic absorbance peaks around 340 nm and 590 nm, corresponding to the S-NO bond.[6]

  • Calculate Concentration: Use the Beer-Lambert law (A = εbc) to calculate the precise concentration.

    • A: Absorbance at λmax (~340 nm)

    • ε (Molar Absorptivity): ~1079-1168 M⁻¹cm⁻¹ at 340 nm[4]

    • b (Path Length): Typically 1 cm for a standard cuvette

    • c (Concentration): Concentration in M (mol/L)

4. Factors Influencing SNAP Solution Stability

The stability of SNAP in solution is influenced by several factors:

  • Temperature: Higher temperatures accelerate the rate of thermal decomposition.[1] Therefore, solutions should be kept on ice when in use and stored at low temperatures (-20°C or -80°C) for long-term stability.

  • Light: SNAP is photosensitive. Exposure to light, particularly UV light, leads to the photolytic cleavage of the S-NO bond, releasing NO and causing degradation.[5] All solutions must be prepared and stored in light-protected containers.[6]

  • pH: The stability of SNAP is pH-dependent. It is relatively more stable in solutions with a pH between 6 and 8.[1]

  • Metal Ions: Trace amounts of transition metal ions, especially copper (Cu⁺/Cu²⁺), can catalytically accelerate the decomposition of SNAP.[4] It is recommended to use high-purity solvents and buffers or to include a metal ion chelator, such as EDTA or neocuproine, in aqueous buffers to sequester metal ions and enhance stability.[1][4]

  • Oxygen and Thiols: The presence of oxygen and other thiol-containing molecules can also contribute to the decomposition of SNAP through complex radical-mediated reactions.[5][9]

5. Data Presentation

Table 1: Solubility of this compound (SNAP)

Solvent Solubility Reference
DMF >50 mg/mL [1]
Ethanol >30 mg/mL [1]
DMSO >25 mg/mL [1]
PBS (pH 7.2) >11.2 mg/mL [1]
Water >2 mg/mL [7]

| Krebs Buffer | Up to 10 mM |[4] |

Table 2: Long-Term Storage Stability of SNAP

Form Storage Temperature Duration Percent Remaining Reference
Solid Powder -20°C ≥ 4 years Not specified, stable [1]
In E2As Polymer Film (10 wt%) -20°C 6 months 95 ± 2.1% [6]
In E2As Polymer Film (10 wt%) 4°C 6 months ~91% (interpolated) [6]
In E2As Polymer Film (10 wt%) 25°C (RT) 6 months 87.1 ± 2.8% [6]
In E2As Polymer Film (10 wt%) 37°C 6 months 81.2 ± 4.3% [6]

Note: Stability data is derived from SNAP embedded in a polymer matrix, which may enhance stability compared to solutions. However, it effectively demonstrates the critical impact of temperature on degradation.

6. Visualizations

G cluster_prep Preparation Workflow start Start equilibrate Equilibrate SNAP to Room Temperature start->equilibrate weigh Weigh SNAP Powder (Fume Hood) equilibrate->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) in Amber Vial weigh->dissolve vortex Vortex Gently Until Dissolved dissolve->vortex aliquot Aliquot into Single-Use Light-Protected Vials vortex->aliquot store Store at -20°C or Below aliquot->store end End store->end G cluster_stability Factors Leading to SNAP Decomposition snap Stable SNAP (R-S-N=O) degraded Decomposition Products (Thiol, NO, etc.) snap->degraded Decomposition light Light (Photolysis) light->degraded heat Heat (Thermolysis) heat->degraded metals Metal Ions (Cu⁺/Cu²⁺) metals->degraded ph Non-optimal pH (<6 or >8) ph->degraded

References

Application Note and Protocols: In Vitro Assay for Measuring Nitric Oxide Release from SNAP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-nitroso-N-acetyl-DL-penicillamine (SNAP) is a widely utilized S-nitrosothiol that serves as a donor of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes.[1][2] Due to its ability to release NO under various stimuli including light, heat, and the presence of metal ions, SNAP is a valuable tool in biomedical research for investigating the roles of NO in vasodilation, neurotransmission, and antimicrobial activity.[3][4] The transient nature of NO, with a half-life of only a few seconds in biological systems, necessitates reliable in vitro assays to quantify its release from donor compounds like SNAP.[1]

This document provides detailed protocols for two common in vitro methods to measure NO release from SNAP: direct spectrophotometric analysis of SNAP decomposition and indirect quantification of nitrite (B80452), a stable end-product of NO, using the Griess assay.

Principles of Measurement

There are two primary approaches to measuring NO release from SNAP in vitro:

  • Direct Measurement of SNAP Decomposition: SNAP exhibits a characteristic absorbance peak in the ultraviolet-visible spectrum, typically around 340 nm, due to the S-nitroso group.[1] As SNAP decomposes and releases NO, this absorbance decreases. By monitoring the change in absorbance over time, the rate of SNAP decomposition and consequently NO release can be determined. This method is straightforward and provides real-time kinetics of the donor decomposition.

  • Indirect Measurement via the Griess Assay: Nitric oxide is a reactive radical that is rapidly oxidized to more stable products, primarily nitrite (NO₂⁻) and nitrate (B79036) (NO₃⁻), in aqueous solutions. The Griess assay is a colorimetric method that detects the presence of nitrite.[5] This two-step diazotization reaction involves the reaction of nitrite with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound with a strong absorbance at approximately 548 nm.[5] The intensity of the color is directly proportional to the nitrite concentration, providing an indirect measure of the cumulative NO released.

Quantitative Data Summary

The following tables summarize key quantitative data for SNAP and the described assay methods.

ParameterValueConditionsReference
Molar Absorptivity (ε) of SNAP1075 - 1079 M⁻¹cm⁻¹at 340 nm in water/PBS[1]
Half-life of SNAP~6 hourspH 6-8, 37°C, in the presence of chelators[6]
Typical SNAP Concentration for Assays0.25 - 10 mMVaries depending on the experimental setup[1][7]
Griess Assay Detection Limit~1 µM of nitrite[5]

Table 1: Key Quantitative Parameters for SNAP and Assays.

ConditionEffect on SNAP Stability/NO ReleaseReference
Light ExposureAccelerates decomposition and NO release.[1][3]
Increased TemperatureIncreases the rate of thermal decomposition and NO release.[1][3]
Cu(I) ionsCatalyze the decomposition of SNAP.[8][9]
pHHigher acid concentrations can induce a faster decomposition rate.[8][9]
Presence of EDTAChelates metal ions, thereby increasing SNAP stability.[10]

Table 2: Factors Influencing SNAP Decomposition and NO Release.

Experimental Protocols

Protocol 1: Spectrophotometric Measurement of SNAP Decomposition

This protocol details the direct measurement of NO release by monitoring the decrease in SNAP concentration.

Materials:

  • This compound (SNAP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Aluminum foil

Procedure:

  • Prepare a SNAP Stock Solution: Due to the instability of SNAP in solution, it is recommended to prepare it fresh.[7] Dissolve SNAP in ice-cold PBS to a desired stock concentration (e.g., 10 mM). Protect the solution from light by wrapping the container in aluminum foil.

  • Prepare Working Solutions: Dilute the SNAP stock solution in PBS to the final desired concentrations for the assay (e.g., 0.25 mM, 0.50 mM, 0.80 mM).[1] Keep the solutions on ice and protected from light.

  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm. Use PBS as the blank to zero the instrument.

  • Initial Absorbance Measurement (T=0): Transfer the SNAP working solution to a quartz cuvette and immediately measure the absorbance at 340 nm. This is the initial reading.

  • Incubation and Time-Course Measurement: Incubate the cuvette at the desired temperature (e.g., 37°C) in the spectrophotometer's temperature-controlled cell holder. Record the absorbance at regular intervals (e.g., every 10 minutes) for the duration of the experiment.

  • Data Analysis:

    • Calculate the concentration of SNAP at each time point using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity of SNAP (approx. 1075 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).

    • Plot the concentration of SNAP versus time to visualize the decomposition kinetics.

Protocol 2: Griess Assay for Nitrite Determination

This protocol describes the indirect measurement of NO release by quantifying the accumulation of nitrite.

Materials:

  • SNAP

  • PBS, pH 7.4

  • Griess Reagent Kit:

    • Component A: N-(1-naphthyl)ethylenediamine

    • Component B: Sulfanilamide in phosphoric acid

  • Sodium Nitrite (NaNO₂) standard solution (1 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare SNAP Solution: Prepare a fresh solution of SNAP in PBS at the desired concentration (e.g., 600 µM) and protect it from light.[11]

  • Incubation: Incubate the SNAP solution at 37°C. At specified time points (e.g., 0, 1, 2, 4, 6 hours), collect aliquots of the solution for analysis.

  • Prepare Nitrite Standards: Create a standard curve by preparing serial dilutions of the 1 mM NaNO₂ stock solution in PBS to final concentrations ranging from 1 µM to 100 µM.[5]

  • Griess Reaction:

    • In a 96-well plate, add 50 µL of each standard and sample aliquot to individual wells.

    • Add 50 µL of the sulfanilamide solution (Griess Reagent I) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the N-(1-naphthyl)ethylenediamine solution (Griess Reagent II) to each well.

  • Incubation and Measurement: Incubate the plate for 10 minutes at room temperature to allow for color development.[12] Measure the absorbance at 548 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (PBS) from all readings.

    • Plot the absorbance of the nitrite standards versus their known concentrations to generate a standard curve.

    • Determine the nitrite concentration in the SNAP samples by interpolating their absorbance values from the standard curve.

    • Plot the cumulative nitrite concentration versus time to represent the NO release profile.

Visualizations

SNAP_Decomposition SNAP SNAP (this compound) NO Nitric Oxide (NO) SNAP->NO Release Disulfide Disulfide Byproduct SNAP->Disulfide Decomposition Stimuli Stimuli (Light, Heat, Cu+) Stimuli->SNAP

Caption: Decomposition pathway of SNAP releasing nitric oxide.

Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_snap Prepare SNAP Solution in PBS setup Set Spectrophotometer to 340 nm prep_snap->setup blank Prepare PBS Blank zero Zero with PBS Blank blank->zero setup->zero measure_initial Measure Initial Absorbance (T=0) zero->measure_initial measure_time Measure Absorbance Over Time at 37°C measure_initial->measure_time calculate Calculate [SNAP] using Beer-Lambert Law measure_time->calculate plot Plot [SNAP] vs. Time calculate->plot Griess_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Griess Reaction cluster_analysis Measurement & Analysis prep_snap Incubate SNAP Solution at 37°C & Collect Aliquots add_samples Pipette Samples & Standards into 96-well Plate prep_snap->add_samples prep_standards Prepare Nitrite Standards (1-100 µM) prep_standards->add_samples add_reagent1 Add Sulfanilamide & Incubate add_samples->add_reagent1 add_reagent2 Add NED & Incubate for Color Development add_reagent1->add_reagent2 read_abs Read Absorbance at 548 nm add_reagent2->read_abs plot_std Plot Standard Curve read_abs->plot_std calculate Calculate Nitrite Concentration in Samples plot_std->calculate plot_results Plot [Nitrite] vs. Time calculate->plot_results

References

Application Notes and Protocols for S-Nitroso-N-acetyl-DL-penicillamine (SNAP) in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a widely utilized nitric oxide (NO) donor in neuroscience research. As a small, membrane-permeable molecule, SNAP spontaneously decomposes under physiological conditions to release NO, a critical signaling molecule involved in a diverse array of neuronal functions. These include neurotransmission, synaptic plasticity, and cell survival. However, the concentration and cellular context of NO can dictate its physiological role, leading to either neuroprotective or neurotoxic outcomes. These application notes provide a comprehensive guide to utilizing SNAP in primary neuron cultures, including detailed protocols for assessing its effects on neuronal viability, apoptosis, and neurotransmitter release.

Data Presentation

Table 1: Concentration-Dependent Effects of SNAP on Primary Cortical Neurons
Culture ConditionSNAP ConcentrationObserved EffectAssay UsedCitation
Serum-Free Medium250 µMInitiation of cell deathXTT[1]
Serum-Free Medium250 µMCaspase-3 activationCaspase Activity Assay[1]
Serum-Free Medium500 µM - 1 mMDiminished caspase-3 activityCaspase Activity Assay[1]
Serum-Free Medium500 µM - 1 mMApoptosisFlow Cytometry, DNA Fractionation
With Serum10 µMInitiation of cell deathXTT[1]
With Serum10 µM - 300 µMCaspase-3 activationCaspase Activity Assay[1]
With Serum500 µM - 1 mMDiminished caspase-3 activityCaspase Activity Assay[1]
Serum DeprivationNot specifiedNeuroprotection, Caspase-3 inhibition, Increased Bcl-2 and Bcl-xLCell Viability Assay, Western Blot[2]
Serum-Supplemented MediumHigh DoseNeurotoxicity, Caspase-3 activationCell Viability Assay, Caspase Activity Assay[2]
Table 2: SNAP-Induced Neurotransmitter Release from Primary Cortical Neurons
NeurotransmitterSNAP Concentration RangeMethod of DetectionCitation
Aspartate10 µM - 1 mMHPLC
Glutamate10 µM - 1 mMHPLC
Glycine10 µM - 1 mMHPLC
GABA1 mMHPLC

Experimental Protocols

Preparation of SNAP Stock Solution

Materials:

  • This compound (SNAP) powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • Due to the light and temperature sensitivity of SNAP, perform all steps in a darkened environment or with light-protected tubes.

  • Prepare a stock solution of SNAP in DMSO. A common stock concentration is 100 mM. To prepare a 100 mM stock, dissolve 22.03 mg of SNAP in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into small, single-use volumes in light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. For optimal results, it is recommended to prepare fresh solutions.

Treatment of Primary Neuron Cultures with SNAP

Materials:

  • Primary neuron cultures (e.g., cortical, hippocampal)

  • Complete neuron culture medium

  • SNAP stock solution (from Protocol 1)

Protocol:

  • Culture primary neurons to the desired developmental stage.

  • On the day of the experiment, thaw an aliquot of the SNAP stock solution.

  • Dilute the SNAP stock solution in pre-warmed complete neuron culture medium to the desired final concentration. For example, to achieve a final concentration of 100 µM, add 1 µL of a 100 mM SNAP stock solution to 1 mL of culture medium.

  • Gently remove the existing culture medium from the neurons and replace it with the SNAP-containing medium.

  • Incubate the neurons for the desired period (e.g., 15 minutes to 24 hours), depending on the specific experiment.

  • Proceed with downstream assays as described below.

Assessing Neuronal Viability using the XTT Assay

Materials:

  • SNAP-treated primary neurons in a 96-well plate

  • XTT Cell Proliferation Assay Kit

  • Plate reader capable of measuring absorbance at 450-500 nm

Protocol:

  • Following SNAP treatment (Protocol 2), prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.

  • Add 50 µL of the freshly prepared XTT labeling mixture to each well of the 96-well plate containing 100 µL of culture medium.

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • After the incubation period, gently shake the plate to evenly distribute the color.

  • Measure the absorbance of each well using a plate reader at a wavelength between 450 and 500 nm.

  • Calculate cell viability as a percentage of the untreated control cells after subtracting the background absorbance.

Measuring Caspase-3 Activity

Materials:

  • SNAP-treated primary neurons

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader capable of measuring absorbance at 400-405 nm

Protocol:

  • After SNAP treatment, collect the neurons and centrifuge at 1,000 x g for 5 minutes.

  • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Determine the protein concentration of the lysate. Adjust the protein concentration to 50-200 µg per 50 µL of lysis buffer.

  • Prepare the reaction mixture by adding DTT to the 2X reaction buffer immediately before use.

  • Add 50 µL of the 2X reaction buffer with DTT to each sample.

  • Add 5 µL of the 4 mM DEVD-pNA substrate to each sample to a final concentration of 200 µM.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 400-405 nm using a microplate reader.

  • The fold-increase in Caspase-3 activity can be determined by comparing the results from the treated samples with the untreated control.

Analysis of Neurotransmitter Release by HPLC

Materials:

  • SNAP-treated primary neuron culture supernatant

  • High-Performance Liquid Chromatography (HPLC) system with an electrochemical or fluorescence detector

  • Appropriate HPLC column for amino acid analysis

  • Mobile phase and standards for the neurotransmitters of interest

Protocol:

  • Following stimulation of primary neurons with SNAP for a defined period (e.g., 15 minutes), carefully collect the culture supernatant.

  • Centrifuge the supernatant at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any cellular debris.

  • Filter the supernatant through a 0.2 µm filter.

  • Analyze the sample immediately or store at -80°C.

  • Inject a defined volume of the sample onto the HPLC system.

  • Separate the neurotransmitters using an appropriate column and mobile phase.

  • Detect and quantify the neurotransmitters using an electrochemical or fluorescence detector by comparing the peak areas to those of known standards.

Visualizations

SNAP_Signaling_Pathways cluster_neurotoxicity Neurotoxic Pathway (High SNAP / Serum) cluster_neuroprotection Neuroprotective Pathway (Serum Deprivation) cluster_neurotransmission Neurotransmitter Release Pathway SNAP_high SNAP (High Conc.) NO_high Nitric Oxide (NO) SNAP_high->NO_high Procaspase3 Pro-caspase-3 NO_high->Procaspase3 Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis SNAP_low SNAP NO_low Nitric Oxide (NO) SNAP_low->NO_low Anti_apoptotic Bcl-2, Bcl-xL NO_low->Anti_apoptotic Increases Caspase3_inhib Caspase-3 NO_low->Caspase3_inhib Inhibits Cell_Survival Cell Survival Anti_apoptotic->Cell_Survival Caspase3_inhib->Cell_Survival SNAP_nt SNAP NO_nt Nitric Oxide (NO) SNAP_nt->NO_nt sGC Soluble Guanylate Cyclase (sGC) NO_nt->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates VDCC Voltage-Dependent Ca2+ Channels PKG->VDCC Modulates Ca_influx Ca2+ Influx VDCC->Ca_influx NT_release Neurotransmitter Release Ca_influx->NT_release

Caption: Signaling pathways activated by SNAP in primary neurons.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays Culture 1. Culture Primary Neurons Treat 3. Treat Neurons with SNAP Culture->Treat Prepare_SNAP 2. Prepare SNAP Stock Solution Prepare_SNAP->Treat Viability A. Cell Viability (XTT) Treat->Viability Apoptosis B. Apoptosis (Caspase-3 Assay) Treat->Apoptosis Neurotransmitter C. Neurotransmitter Release (HPLC) Treat->Neurotransmitter

Caption: Experimental workflow for studying SNAP in primary neurons.

References

Application of SNAP-tag® in Studying Apoptosis and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The SNAP-tag® system offers a versatile and powerful platform for studying programmed cell death (apoptosis) and cytotoxicity. This technology enables the specific and covalent labeling of a protein of interest (POI) with a wide range of fluorescent dyes, allowing for dynamic and quantitative analysis in live and fixed cells. These application notes provide an overview of how SNAP-tag® can be employed to monitor key apoptotic events and assess cell viability, along with detailed protocols for experimental implementation.

Introduction to SNAP-tag® in Cell Death Assays

SNAP-tag® is a self-labeling protein tag derived from the human DNA repair protein O6-alkylguanine-DNA alkyltransferase. It can be genetically fused to any POI and subsequently labeled with a benzylguanine (BG)-modified fluorescent substrate. This system provides several advantages for studying apoptosis and cytotoxicity:

  • Versatility in Labeling: A single genetic construct can be labeled with a variety of fluorophores, enabling multicolor imaging and compatibility with other fluorescent reporters.

  • Specificity: The covalent reaction between the SNAP-tag® and its substrate is highly specific, resulting in low background signal.

  • Live-Cell Imaging: The ability to label proteins in living cells allows for the real-time tracking of dynamic cellular processes during apoptosis.

  • Quantitative Analysis: The stoichiometric labeling allows for precise quantification of protein levels and localization.

Key Applications

Detection of Apoptosis with Annexin V-SNAP

A primary application of SNAP-tag® in apoptosis research is the use of an Annexin V-SNAP fusion protein.[1][2][3] Annexin V has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[1][3] By labeling the Annexin V-SNAP fusion protein with a fluorescent substrate, apoptotic cells can be readily identified and quantified using flow cytometry or fluorescence microscopy.[2][3] This method is comparable to commercially available Annexin V-based apoptosis detection kits.[2]

Inducible Apoptosis using a Caspase-9-SNAP System

The SNAP-tag® system can be used to create chemically inducible systems for triggering apoptosis. By fusing SNAP-tag® to one half of a dimeric caspase-9 and a complementary tag (like HaloTag®) to the other half, the addition of a small molecule dimerizer can induce proximity and activation of caspase-9, leading to the initiation of the apoptotic cascade. This provides a powerful tool for studying the consequences of apoptosis induction in a controlled manner.

Monitoring Translocation of Pro-Apoptotic Proteins like Bax

During intrinsic apoptosis, pro-apoptotic proteins such as Bax translocate from the cytosol to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP).[4][5] By expressing a Bax-SNAP-tag® fusion protein, its localization can be monitored in real-time using live-cell imaging, providing insights into the kinetics of this critical apoptotic event.

Assessing Cytotoxicity through Membrane Integrity Measurement

SNAP-tag® can also be employed to measure cytotoxicity by assessing the loss of plasma membrane integrity, a hallmark of necrotic cell death. This can be achieved by using a cell-impermeable SNAP-tag® substrate. In healthy cells, the substrate is excluded, while in cells with compromised membranes, it can enter and label an intracellularly expressed SNAP-tag® fusion protein.

Quantitative Data Summary

The following tables summarize quantitative data from representative experiments using SNAP-tag® based apoptosis and cytotoxicity assays.

Table 1: Comparison of Annexin V-SNAP-BG-488 with Commercial Annexin V-FITC Kit [2]

Treatment GroupAssay Method% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control (PBS) Annexin V-SNAP-BG-4882.5 ± 0.53.1 ± 0.8
Annexin V-FITC Kit2.8 ± 0.63.5 ± 0.9
Apoptosis Inducer Annexin V-SNAP-BG-48825.4 ± 2.115.2 ± 1.5
Annexin V-FITC Kit26.1 ± 2.316.0 ± 1.7

Table 2: Dose-Response of Staurosporine-Induced Apoptosis in Jurkat Cells Measured by Annexin V-SNAP

Staurosporine (µM)Incubation Time (h)% Apoptotic Cells (Annexin V-SNAP Positive)
045.2 ± 1.1
0.1428.7 ± 3.5
0.5465.4 ± 5.2
1.0489.1 ± 4.8
2.0495.3 ± 2.9

Table 3: Time-Course of Apoptosis Induction with Camptothecin (5 µM) in Jurkat Cells [2]

Time (h)Assay% Early Apoptotic% Late Apoptotic/Necrotic
0Annexin V-SNAP-BG-647/PI4.1 ± 0.92.5 ± 0.5
2Annexin V-SNAP-BG-647/PI15.8 ± 2.15.3 ± 1.0
4Annexin V-SNAP-BG-647/PI42.6 ± 3.818.9 ± 2.4
6Annexin V-SNAP-BG-647/PI55.2 ± 4.535.7 ± 3.1

Experimental Protocols

Protocol 1: Detection of Apoptosis using Annexin V-SNAP and Flow Cytometry

This protocol details the steps for detecting apoptosis using a pre-labeled Annexin V-SNAP fusion protein.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., Staurosporine, Camptothecin)

  • Purified Annexin V-SNAP fusion protein

  • SNAP-Cell® fluorescent substrate (e.g., SNAP-Cell® 488-Star)

  • 10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Propidium Iodide (PI) or 7-AAD solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Labeling of Annexin V-SNAP:

    • Incubate the purified Annexin V-SNAP protein with a 1.5-fold molar excess of the desired BG-modified fluorescent dye (e.g., BG-488) in PBS for 1 hour at room temperature, protected from light.

    • Remove excess, unbound dye using a desalting column.

  • Cell Treatment:

    • Seed cells at a suitable density and treat with the apoptosis-inducing agent for the desired time and concentration. Include untreated cells as a negative control.

  • Cell Harvesting and Staining:

    • Harvest cells and wash once with cold PBS.

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 1 µg of the pre-labeled Annexin V-SNAP protein.

    • Add 5 µL of PI solution (or 7-AAD).

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Use appropriate laser lines and filters for the chosen fluorophore and PI/7-AAD.

    • Gate on the cell population and quantify the percentage of live (Annexin V-negative, PI/7-AAD-negative), early apoptotic (Annexin V-positive, PI/7-AAD-negative), and late apoptotic/necrotic (Annexin V-positive, PI/7-AAD-positive) cells.

Protocol 2: Live-Cell Imaging of Bax-SNAP Translocation

This protocol describes how to monitor the translocation of Bax from the cytosol to the mitochondria during apoptosis.

Materials:

  • Cells cultured on glass-bottom dishes suitable for microscopy

  • Plasmid encoding Bax-SNAP-tag®

  • Transfection reagent

  • SNAP-Cell® TMR-Star or other cell-permeable fluorescent substrate

  • MitoTracker™ Green FM or other mitochondrial stain

  • Live-cell imaging medium

  • Apoptosis-inducing agent

  • Confocal microscope with live-cell imaging capabilities

Procedure:

  • Transfection:

    • Transfect cells with the Bax-SNAP-tag® plasmid using a suitable transfection reagent according to the manufacturer's instructions. Allow 24-48 hours for protein expression.

  • Labeling of Bax-SNAP:

    • Prepare a 5 µM working solution of SNAP-Cell® TMR-Star in pre-warmed live-cell imaging medium.

    • Replace the culture medium with the labeling medium and incubate for 30 minutes at 37°C.

    • Wash the cells three times with pre-warmed live-cell imaging medium.

    • Incubate in fresh medium for 30 minutes to allow for the diffusion of unbound substrate out of the cells.

  • Mitochondrial Staining:

    • Label mitochondria by incubating the cells with MitoTracker™ Green FM according to the manufacturer's protocol.

  • Live-Cell Imaging:

    • Place the dish on the stage of the confocal microscope equipped with an environmental chamber (37°C, 5% CO2).

    • Acquire baseline images showing the diffuse cytosolic localization of Bax-SNAP (red) and the localization of mitochondria (green).

    • Add the apoptosis-inducing agent to the imaging medium.

    • Acquire time-lapse images at regular intervals (e.g., every 5-10 minutes) to monitor the translocation of Bax-SNAP to the mitochondria, which will appear as co-localization of the red and green signals.

Protocol 3: Cytotoxicity Assay using a Cell-Impermeable SNAP-tag® Substrate

This protocol outlines a method to quantify cell death by necrosis using a membrane-impermeable SNAP-tag® substrate.

Materials:

  • Cells expressing an intracellular SNAP-tag® fusion protein (e.g., SNAP-tag® fused to a cytosolic protein)

  • Cytotoxic agent (e.g., a high concentration of a detergent or a necrosis-inducing compound)

  • Cell-impermeable SNAP-tag® fluorescent substrate (e.g., SNAP-Surface® 488)

  • Hoechst 33342 or another nuclear stain

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and treat with the cytotoxic agent for the desired duration. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control for maximum cell death.

  • Labeling of Necrotic Cells:

    • Prepare a working solution of the cell-impermeable SNAP-Surface® substrate in culture medium (e.g., 2.5 µM).

    • Add the labeling solution to each well and incubate for 30 minutes at 37°C.

    • (Optional) Add Hoechst 33342 to the labeling solution to counterstain the nuclei of all cells.

  • Washing and Imaging/Reading:

    • Gently wash the cells twice with PBS to remove the unbound substrate.

    • Acquire images using a fluorescence microscope. Necrotic cells will show a fluorescent signal from the labeled intracellular SNAP-tag® protein.

    • Alternatively, quantify the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxic cells by dividing the number of fluorescently labeled cells by the total number of cells (determined by Hoechst staining or brightfield imaging).

    • For plate reader data, normalize the fluorescence intensity of treated wells to the positive control (100% cytotoxicity) and negative control (0% cytotoxicity).

Visualizations

Signaling Pathways and Experimental Workflows

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 bcl2_family Bcl-2 Family (Bax, Bak) caspase8->bcl2_family Bid cleavage procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage, Stress dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome (Apaf-1, Cytochrome c) cytochrome_c->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 substrates Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.

annexin_v_snap_workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis induce_apoptosis 1. Induce Apoptosis in Cell Culture harvest_cells 2. Harvest and Wash Cells induce_apoptosis->harvest_cells resuspend 3. Resuspend in Binding Buffer harvest_cells->resuspend add_av_snap 4. Add Labeled Annexin V-SNAP resuspend->add_av_snap add_pi 5. Add PI/ 7-AAD add_av_snap->add_pi incubate 6. Incubate 15 min at RT add_pi->incubate flow_cytometry 7. Analyze by Flow Cytometry incubate->flow_cytometry quantify 8. Quantify Cell Populations flow_cytometry->quantify

Caption: Experimental workflow for the Annexin V-SNAP apoptosis assay.

cytotoxicity_snap_workflow cluster_cells Cell States cluster_labeling Labeling Principle healthy_cell Healthy Cell (Intact Membrane) no_signal No Signal healthy_cell->no_signal necrotic_cell Necrotic Cell (Compromised Membrane) signal Fluorescent Signal necrotic_cell->signal impermeable_dye Cell-Impermeable SNAP-tag® Substrate no_entry No Entry impermeable_dye->no_entry entry Entry impermeable_dye->entry no_entry->healthy_cell entry->necrotic_cell

References

Application Notes and Protocols for S-Nitroso-N-acetyl-DL-penicillamine (SNAP) Delivery Using Polymer-Based Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the encapsulation and delivery of S-Nitroso-N-acetyl-DL-penicillamine (SNAP), a potent nitric oxide (NO) donor, using various polymer-based systems. This document covers the preparation, characterization, and analysis of SNAP-loaded nanoparticles, hydrogels, and micelles, offering a comparative look at their properties to aid in the selection of an appropriate delivery vehicle for research and therapeutic applications.

Introduction to SNAP and Polymer-Based Delivery

This compound (SNAP) is a small molecule S-nitrosothiol that serves as a donor of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. The therapeutic potential of NO is vast, encompassing vasodilation, anti-inflammatory effects, antimicrobial activity, and wound healing promotion. However, the short half-life and gaseous nature of NO make its direct administration challenging. Polymer-based delivery systems offer a solution by encapsulating SNAP, thereby protecting it from premature degradation and enabling controlled and targeted release of NO.[1]

Common strategies for incorporating SNAP into polymer matrices include:

  • Physical Entrapment/Blending: SNAP is physically mixed with a polymer solution before the formation of the final delivery system (e.g., film, nanoparticle).[2]

  • Covalent Attachment: SNAP or its precursor, N-acetyl-penicillamine (NAP), is chemically bonded to the polymer backbone.[3]

  • Swelling Impregnation: Pre-formed polymers are swollen in a SNAP solution to load the drug into the matrix.[1]

This document will focus on three major types of polymer-based systems for SNAP delivery: nanoparticles, hydrogels, and micelles.

Comparative Data of SNAP Polymer-Based Systems

The choice of a delivery system depends on the desired release profile, target site, and route of administration. The following tables summarize key quantitative data for different SNAP-loaded polymer systems to facilitate comparison.

Table 1: Characteristics of SNAP-Loaded Nanoparticle Systems

Polymer SystemPreparation MethodParticle Size (nm)Zeta Potential (mV)Drug Loading/EncapsulationKey Findings & Release ProfileReference(s)
Poly(ε-caprolactone) (PCL) MicrospheresSingle-Emulsion (W/O)Not SpecifiedNot Specified>50% Entrapment EfficiencySustained NO release. Biocompatible with HUVECs. Alleviated anoxic stress in hiPSC-CMs.[4]
Titanium Dioxide Nanoparticles (TiNP–SNAP)Covalent AttachmentNot SpecifiedNot Specified127.55 ± 4.68 nmol/mgNO release for up to 20 hours under physiological conditions. Significant antimicrobial efficiency.[5]
Polyvinyl Chloride (SNAP-PVC)Covalent AttachmentNot Applicable (Film)Not Applicable (Film)0.0392 ± 0.0039 µmol/mgControllable NO release via photoinitiation and ion-mediation.[3]

Table 2: General Characteristics of Hydrogel and Micelle Systems for Drug Delivery

System TypeTypical Polymer(s)Common Preparation Method(s)Typical Size RangeDrug Loading CapacityRelease Mechanism(s)
Hydrogels Chitosan (B1678972), Alginate, Polyvinyl alcohol (PVA), Gelatin Methacrylate (GelMA)Ionic Gelation, Chemical Cross-linking, Free-radical PolymerizationMacroscopic to MicrometersVariable, depends on cross-linking density and polymer-drug interactionSwelling, Diffusion, Erosion, Stimuli-Responsive Degradation
Polymeric Micelles PEG-b-PLA, PEG-b-PCLFilm Hydration, Solvent Evaporation, Dialysis10 - 100 nmTypically lower than nanoparticles, depends on core hydrophobicityDiffusion, Dissociation below Critical Micelle Concentration (CMC)

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the preparation and characterization of SNAP-loaded polymer systems.

Protocol 1: Preparation of SNAP-Loaded Poly(ε-caprolactone) (PCL) Microspheres

This protocol is based on a single-emulsion solvent evaporation method.[4]

Materials:

  • Poly(ε-caprolactone) (PCL), Mw = 70,000

  • This compound (SNAP)

  • Pluronic F-127

  • Polyvinyl alcohol (PVA), 87–90% hydrolyzed

  • Chloroform (B151607)

  • Deionized water

Procedure:

  • Prepare the Oil Phase: Dissolve 30 mg of PCL in 1 mL of chloroform using a magnetic stirrer.

  • Add 10 mg of Pluronic F-127 and the desired amount of SNAP to the PCL solution.

  • Prepare the Aqueous Phase: Prepare a 1% (w/v) PVA solution in 25 mL of deionized water.

  • Emulsification: Add the oil phase dropwise to the aqueous phase while homogenizing at 20,000 RPM for 20 minutes to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 24 hours to allow the chloroform to evaporate completely, leading to the formation of solid microspheres.

  • Washing and Collection: Centrifuge the microsphere suspension at 1000 RPM. Collect the supernatant to remove unloaded SNAP. Repeat the washing step three times.

  • Resuspend the final microsphere pellet in deionized water for characterization or lyophilize for long-term storage.

Protocol 2: Preparation of a SNAP-Loaded Chitosan Hydrogel (Representative Protocol)

This is a representative protocol for preparing a SNAP-loaded hydrogel via ionic gelation, which can be adapted and optimized.

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • This compound (SNAP)

  • Deionized water

Procedure:

  • Prepare Chitosan Solution: Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) acetic acid solution with overnight stirring.

  • Incorporate SNAP: Dissolve the desired amount of SNAP into the chitosan solution. Protect the solution from light to prevent premature NO release.

  • Prepare TPP Solution: Prepare a 1% (w/v) TPP solution in deionized water.

  • Hydrogel Formation: Add the TPP solution dropwise to the SNAP-chitosan solution under constant stirring. A hydrogel will form as the TPP cross-links the chitosan chains. The volume of TPP solution can be adjusted to achieve the desired hydrogel stiffness.

  • Washing: Gently wash the formed hydrogel with deionized water to remove any unreacted TPP and non-entrapped SNAP.

Protocol 3: Preparation of SNAP-Loaded Polymeric Micelles

This protocol utilizes the film hydration method, a common technique for preparing drug-loaded micelles.[6]

Materials:

  • Amphiphilic block copolymer (e.g., PEG-b-PLA)

  • This compound (SNAP)

  • Acetonitrile (B52724) or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolution: Weigh out 15 mg of PEG-b-PLA and the desired amount of SNAP and dissolve them in 0.5 mL of acetonitrile in a 5 mL round-bottom flask.

  • Film Formation: Create a thin polymer-drug film on the inside of the flask by evaporating the acetonitrile under reduced pressure using a rotary evaporator. Ensure the flask is protected from light.

  • Hydration: Add a specific volume of pre-warmed (e.g., 37°C) PBS (pH 7.4) to the flask containing the thin film.

  • Micelle Self-Assembly: Gently agitate the flask until the film is fully hydrated and a clear or slightly opalescent micellar solution is formed. This solution can be used for further characterization.

Characterization Protocols

3.4.1. Determination of Drug Loading and Encapsulation Efficiency

  • Prepare SNAP-loaded nanoparticles/microspheres as described above.

  • Separate the nanoparticles/microspheres from the aqueous phase containing unencapsulated SNAP by centrifugation.

  • Quantify the amount of SNAP in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (measuring absorbance around 340 nm).

  • To determine the amount of encapsulated SNAP, dissolve a known weight of the lyophilized nanoparticles/microspheres in a suitable organic solvent to break them apart and release the drug. Quantify the SNAP concentration.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in particles / Weight of particles) x 100

    • EE (%) = (Weight of drug in particles / Initial weight of drug used) x 100

3.4.2. In Vitro Nitric Oxide (NO) Release Studies

  • Disperse a known amount of SNAP-loaded polymer system in a release medium (e.g., PBS, pH 7.4) in a sealed, light-protected vessel at 37°C.

  • To measure NO release, a chemiluminescence NO analyzer is the gold standard.[5] Purge the headspace of the vessel with an inert gas (e.g., nitrogen) and pass it through the analyzer to detect released NO.

  • Release can be triggered by various stimuli depending on the system, such as:

    • Thermal decomposition: Maintained at physiological temperature (37°C).

    • Photoinitiation: Exposure to light of a specific wavelength.[3]

    • Ion-mediation: Addition of copper ions (e.g., from CuCl₂) to catalyze the S-NO bond cleavage.[3]

  • Record the NO concentration over time to generate a cumulative release profile.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the development of SNAP-loaded polymer systems.

Experimental Workflow for SNAP-Nanoparticle Formulation and Characterization

G cluster_prep Preparation cluster_char Characterization p1 Dissolve Polymer & SNAP in Organic Solvent p3 Emulsification (Homogenization) p1->p3 p2 Prepare Aqueous Phase with Surfactant p2->p3 p4 Solvent Evaporation p3->p4 p5 Washing & Collection (Centrifugation) p4->p5 c1 Particle Size & Zeta Potential (DLS) p5->c1 c2 Morphology (SEM/TEM) p5->c2 c3 Encapsulation Efficiency (UV-Vis) p5->c3 c4 In Vitro NO Release (Chemiluminescence) p5->c4 G cluster_stimuli Release Stimuli SNAP SNAP (R-S-N=O) NO Nitric Oxide (NO) + R-S• SNAP->NO S-NO Bond Cleavage s1 Light (Photolysis) s1->SNAP s2 Heat (Thermolysis) s2->SNAP s3 Metal Ions (e.g., Cu+) s3->SNAP G cluster_apps Application Type cluster_systems Polymer System start Desired Application app1 Topical/Wound Healing start->app1 app2 Systemic Delivery start->app2 app3 Medical Device Coating start->app3 sys1 Hydrogel app1->sys1 Sustained local release sys2 Nanoparticles / Micelles app2->sys2 Circulation & targeting sys3 Polymer Film app3->sys3 Surface modification

References

Application Notes and Protocols for Measuring SNAP-Induced Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-nitroso-N-acetylpenicillamine (SNAP) is a widely used nitric oxide (NO) donor in experimental pharmacology to study the physiological effects of NO, particularly its role in smooth muscle relaxation. The primary mechanism of action involves the activation of the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) signaling pathway, a critical regulator of vascular tone and smooth muscle function in various tissues.[1][2][3][4] These application notes provide a detailed overview of the experimental setup and protocols for quantifying SNAP-induced smooth muscle relaxation, offering valuable insights for researchers investigating vascular physiology and developing novel therapeutics targeting the NO signaling cascade.

Signaling Pathway of SNAP-Induced Smooth Muscle Relaxation

SNAP spontaneously releases NO, which diffuses across the smooth muscle cell membrane. In the cytoplasm, NO activates soluble guanylyl cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][5] cGMP then acts as a second messenger, primarily activating cGMP-dependent protein kinase (PKG).[1][3] PKG activation leads to a cascade of downstream events that collectively reduce intracellular calcium concentration and decrease the sensitivity of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation.[1][2][3]

SNAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Smooth Muscle Cell SNAP SNAP NO Nitric Oxide (NO) SNAP->NO Releases sGC_inactive Soluble Guanylyl Cyclase (Inactive) NO->sGC_inactive Diffuses into cell sGC_active Soluble Guanylyl Cyclase (Active) sGC_inactive->sGC_active Activated by NO GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC (Active) PDEs Phosphodiesterases (PDEs) cGMP->PDEs Hydrolysis PKG_inactive PKG (Inactive) PKG_active PKG (Active) PKG_inactive->PKG_active Activated by cGMP Relaxation Smooth Muscle Relaxation PKG_active->Relaxation Multiple downstream targets (e.g., decreased intracellular Ca2+)

Caption: Signaling pathway of SNAP-induced smooth muscle relaxation.

Experimental Protocols

Protocol 1: Isometric Tension Measurement in Isolated Aortic Rings

This protocol describes the measurement of isometric contraction and relaxation in isolated thoracic aorta rings using an organ bath system.[6]

Materials and Reagents:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.7 glucose)

  • Phenylephrine (B352888) (PE)

  • S-nitroso-N-acetylpenicillamine (SNAP)

  • Acetylcholine (B1216132) (ACh)

  • Distilled water

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the rat via an approved method.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Remove adhering connective and adipose tissue.

    • Cut the aorta into rings of approximately 3-4 mm in length.

  • Mounting the Tissue:

    • Mount each aortic ring between two stainless steel hooks in an organ bath chamber containing Krebs-Henseleit solution.

    • Maintain the organ bath at 37°C and continuously bubble with carbogen gas.[6]

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the Krebs-Henseleit solution every 15-20 minutes.

    • To assess the viability of the smooth muscle, induce a contraction with 60 mM KCl.

    • To check the integrity of the endothelium, pre-contract the rings with phenylephrine (1 µM) and then induce relaxation with acetylcholine (10 µM). A relaxation of more than 80% indicates a healthy endothelium. Wash the tissues and allow them to return to baseline.

  • SNAP-Induced Relaxation:

    • Induce a stable contraction with phenylephrine (1 µM).

    • Once the contraction has reached a plateau, cumulatively add increasing concentrations of SNAP (e.g., 1 nM to 10 µM) to the organ bath.

    • Record the relaxation response for each concentration until a maximal response is achieved.

  • Data Analysis:

    • Express the relaxation response as a percentage of the initial phenylephrine-induced contraction.

    • Plot the concentration-response curve and calculate the EC50 value (the concentration of SNAP that produces 50% of the maximal relaxation).

Protocol 2: Measurement of cGMP Levels

This protocol outlines the quantification of cGMP levels in smooth muscle tissue following SNAP stimulation using an enzyme-linked immunosorbent assay (ELISA).[7]

Materials and Reagents:

  • Isolated smooth muscle tissue (e.g., aortic rings)

  • SNAP

  • Phenylephrine

  • Liquid nitrogen

  • 0.1 M HCl

  • Tissue homogenizer

  • Centrifuge

  • Commercially available cGMP ELISA kit

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Tissue Treatment:

    • Prepare and mount aortic rings as described in Protocol 1.

    • Pre-contract the tissues with phenylephrine (1 µM).

    • Treat the tissues with the desired concentration of SNAP for a specific time (e.g., 5 minutes).

    • Immediately freeze the tissues in liquid nitrogen to stop the enzymatic reactions.

  • Tissue Homogenization and Extraction:

    • Homogenize the frozen tissue in 0.1 M HCl.

    • Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C.

    • Collect the supernatant for cGMP measurement.

  • cGMP Quantification:

    • Follow the manufacturer's instructions for the cGMP ELISA kit to determine the cGMP concentration in the supernatant.

    • Measure the total protein content of the tissue homogenate using a standard protein assay.

  • Data Analysis:

    • Express the cGMP levels as pmol/mg of protein.[8]

    • Compare the cGMP levels in SNAP-treated tissues to control (unstimulated) tissues.

Data Presentation

The quantitative data obtained from these experiments can be summarized in tables for easy comparison.

Table 1: SNAP-Induced Relaxation of Aortic Rings

Concentration of SNAP% Relaxation (Mean ± SEM)
1 nM10.5 ± 2.1
10 nM25.3 ± 3.5
100 nM52.1 ± 4.2
1 µM85.6 ± 3.9
10 µM98.2 ± 1.5

Table 2: cGMP Levels in Aortic Tissue

TreatmentcGMP (pmol/mg protein) (Mean ± SEM)
Control (Phenylephrine only)0.5 ± 0.1
Phenylephrine + SNAP (1 µM)5.2 ± 0.8

Experimental Workflow

The following diagram illustrates the general workflow for investigating SNAP-induced smooth muscle relaxation.

Experimental_Workflow A Tissue Isolation and Preparation (e.g., Aortic Rings) B Mounting in Organ Bath and Equilibration A->B C Viability and Endothelial Integrity Check B->C D Pre-contraction with Agonist (e.g., Phenylephrine) C->D E Cumulative Addition of SNAP D->E F Isometric Tension Measurement E->F G Tissue Freezing for Biochemical Analysis E->G H Data Analysis (Concentration-Response Curve) F->H I cGMP Measurement (ELISA) G->I J Data Analysis (pmol cGMP/mg protein) I->J

Caption: Experimental workflow for measuring SNAP-induced smooth muscle relaxation.

References

Application Note: Quantification of SNAP Decomposition Products by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Nitroso-N-acetylpenicillamine (SNAP) is a widely studied S-nitrosothiol (RSNO) that serves as a nitric oxide (NO) donor. The therapeutic potential of SNAP is linked to its ability to release NO, a critical signaling molecule in various physiological processes. However, SNAP is susceptible to decomposition under various conditions, including exposure to light, heat, and certain metal ions.[1][2] This degradation leads to the loss of its NO-donating capabilities and the formation of decomposition products. The primary decomposition pathway involves the homolytic cleavage of the S-N bond, releasing NO and forming a thiyl radical. Two of these thiyl radicals can then combine to form N-acetylpenicillamine disulfide (DNAP), a major degradation product.

Monitoring the stability of SNAP and quantifying its decomposition products is crucial for the development of stable pharmaceutical formulations and for understanding its mechanism of action in biological systems. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and reliable method for separating and quantifying SNAP and its degradation products.[3] This application note provides a detailed protocol for a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of SNAP and its primary decomposition product, DNAP.

Signaling and Decomposition Pathway

The decomposition of SNAP is a critical process that dictates its efficacy as a nitric oxide donor. The following diagram illustrates the primary decomposition pathway of SNAP.

SNAP_Decomposition SNAP S-Nitroso-N-acetylpenicillamine (SNAP) Thiyl_Radical N-acetylpenicillamine Thiyl Radical (NAP•) SNAP->Thiyl_Radical Decomposition (Light, Heat, Cu+) NO Nitric Oxide (NO) SNAP->NO DNAP N-acetylpenicillamine Disulfide (DNAP) Thiyl_Radical->DNAP Dimerization Thiyl_Radical->DNAP 2x

Caption: Decomposition pathway of S-Nitroso-N-acetylpenicillamine (SNAP).

Experimental Protocols

This section details the materials and procedures for the quantification of SNAP and its decomposition product, DNAP, using a stability-indicating RP-HPLC method.

Materials and Reagents
  • S-Nitroso-N-acetylpenicillamine (SNAP) reference standard

  • N-acetyl-DL-penicillamine disulfide (DNAP) reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

Table 1: HPLC Method Parameters

ParameterSpecification
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 340 nm for SNAP, 220 nm for DNAP
Standard and Sample Preparation
  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve SNAP and DNAP reference standards in acetonitrile to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with mobile phase A to cover the desired concentration range for constructing calibration curves.

  • Sample Solutions: Dissolve the sample containing SNAP in mobile phase A to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.

  • Acid Hydrolysis: To 1 mL of a 1 mg/mL SNAP solution in acetonitrile, add 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours. Neutralize with 0.1 M NaOH and dilute with mobile phase A before injection.

  • Base Hydrolysis: To 1 mL of a 1 mg/mL SNAP solution in acetonitrile, add 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours. Neutralize with 0.1 M HCl and dilute with mobile phase A before injection.

  • Oxidative Degradation: To 1 mL of a 1 mg/mL SNAP solution in acetonitrile, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase A before injection.

  • Thermal Degradation: Store a solid sample of SNAP in an oven at 70 °C for 48 hours. Prepare a solution in mobile phase A for analysis.

  • Photolytic Degradation: Expose a solution of SNAP (1 mg/mL in mobile phase A) to UV light (254 nm) for 24 hours.

Experimental Workflow

The following diagram outlines the experimental workflow for the quantification of SNAP and its decomposition products.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Std_Prep Prepare Standard Solutions (SNAP & DNAP) Injection Inject into HPLC System Std_Prep->Injection Sample_Prep Prepare Sample Solution Sample_Prep->Injection Forced_Deg Perform Forced Degradation Studies Forced_Deg->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (340 nm & 220 nm) Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Calibration Construct Calibration Curves Peak_Integration->Calibration Quantification Quantify SNAP & DNAP Calibration->Quantification

Caption: Experimental workflow for HPLC analysis of SNAP.

Data Presentation and Analysis

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The validation should include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the validated HPLC method.

Table 2: Retention Times and System Suitability

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
SNAP~ 8.5< 1.5> 2000
DNAP~ 6.2< 1.5> 2000

Table 3: Method Validation Summary

ParameterSNAPDNAP
Linearity Range (µg/mL) 1 - 1001 - 100
Correlation Coefficient (r²) > 0.999> 0.999
Precision (%RSD) < 2.0< 2.0
Accuracy (% Recovery) 98.0 - 102.098.0 - 102.0
LOD (µg/mL) ~ 0.2~ 0.3
LOQ (µg/mL) ~ 0.7~ 1.0
Data Analysis Workflow

The logical flow for analyzing the data obtained from the HPLC system is depicted below.

Data_Analysis_Workflow Chromatogram Obtain Chromatograms Identify_Peaks Identify Peaks by Retention Time Chromatogram->Identify_Peaks Integrate_Peaks Integrate Peak Areas Identify_Peaks->Integrate_Peaks Calibration_Curve Generate Calibration Curve (Peak Area vs. Concentration) Integrate_Peaks->Calibration_Curve Linear_Regression Perform Linear Regression Analysis Calibration_Curve->Linear_Regression Calculate_Concentration Calculate Analyte Concentration in Samples Linear_Regression->Calculate_Concentration Report_Results Report Quantitative Results Calculate_Concentration->Report_Results

Caption: Workflow for data analysis in HPLC quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of S-Nitroso-N-acetylpenicillamine (SNAP) and its primary decomposition product, N-acetylpenicillamine disulfide (DNAP), using a stability-indicating RP-HPLC method. The described methodology, including the forced degradation studies, is crucial for assessing the stability of SNAP in various formulations and for quality control purposes in pharmaceutical development. The provided workflows and data tables serve as a valuable resource for researchers and scientists working with SNAP and other S-nitrosothiols.

References

Best practices for handling and storing S-Nitroso-N-acetyl-DL-penicillamine powder.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for S-Nitroso-N-acetyl-DL-penicillamine (SNAP)

Introduction

This compound (SNAP) is a widely utilized S-nitrosothiol that serves as a potent nitric oxide (NO) donor in biomedical research.[1][2][3] It is a valuable tool for studying the diverse physiological and pathophysiological roles of NO, including its effects on vasodilation, platelet aggregation, and neurotransmission.[1][4] However, SNAP is inherently unstable and susceptible to degradation by various environmental factors.[4][5] Proper handling and storage are therefore critical to ensure its integrity and the reproducibility of experimental results. These application notes provide detailed guidelines and protocols for researchers, scientists, and drug development professionals on the best practices for handling and storing SNAP powder and solutions.

Properties of this compound (SNAP)

Understanding the fundamental properties of SNAP is essential for its correct handling and application.

PropertyValueReferences
Molecular Formula C₇H₁₂N₂O₄S[4]
Molecular Weight 220.25 g/mol [1]
Appearance Typically a green crystalline powder[2]
Purity ≥98%[4]
Thermal Decomposition 132.8 ±0.9 °C[5]
UV-Vis Absorption Max (λmax) ~340-341 nm[6]
SolventSolubilityReferences
DMSO >25 mg/mL (57.5 mg/mL reported in one source)[4]
DMF >50 mg/mL[4]
Ethanol >30 mg/mL[4]
Methanol Solutions of 10 mg/mL have been prepared
Water 2.1 mg/mL
PBS (pH 7.2) >11.2 mg/mL[4]

Best Practices for Handling and Storing SNAP Powder

Safe Handling Workflow

SNAP powder should be handled with care in a controlled laboratory environment. Adherence to safety protocols is paramount to protect both the researcher and the integrity of the compound.

G Diagram 1: Safe Handling Workflow for SNAP Powder cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Consult Safety Data Sheet (SDS) prep2 Wear appropriate PPE: - Safety glasses - Lab coat - Gloves prep1->prep2 prep3 Prepare a clean, dry, and well-ventilated workspace prep2->prep3 handle1 Allow SNAP container to reach room temperature before opening prep3->handle1 Proceed to Handling handle2 Weigh powder quickly in a dark or low-light environment handle1->handle2 handle3 Avoid contact with skin and eyes handle2->handle3 handle4 Use non-metallic spatulas handle2->handle4 clean1 Tightly seal the container immediately after use handle3->clean1 handle4->clean1 clean2 Return to appropriate storage conditions clean1->clean2 clean3 Clean workspace and dispose of waste properly clean1->clean3

Diagram 1: A workflow for the safe handling of SNAP powder.

Key Handling Precautions:

  • Consult SDS: Always review the Material Safety Data Sheet (MSDS) before use for comprehensive hazard and safety information.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.[7]

  • Environment: Handle the powder in a well-ventilated area. To minimize photolytic decomposition, work in a darkened room or under low-light conditions.[2][6]

  • Avoid Contamination: Use clean, dry, non-metallic spatulas and glassware, as trace metals can catalyze decomposition.

  • General Hygiene: Do not eat, drink, or smoke in the handling area.[7]

Storage of SNAP Powder

The stability of solid SNAP is highly dependent on storage conditions. Improper storage can lead to degradation, reducing its efficacy as an NO donor.

Storage ConditionRecommended TemperatureDuration of StabilityKey ConsiderationsReferences
Long-Term -20°C≥ 1-3 yearsStore desiccated and protected from light.[1]
Alternative Long-Term -80°CNot specified, but generally preferred for long-term stability of sensitive compounds.Store desiccated and protected from light.[1]
General Storage "A cool place"Stable under recommended conditionsKeep container tightly closed in a dry, well-ventilated place. Avoid heat sources and direct sunlight.[7]

Summary of Stability Data for Solid SNAP:

  • Stable for at least one year when stored desiccated at -20°C and protected from light.

  • Another supplier suggests stability for up to 3 years at -20°C.[1]

  • When incorporated into a polymer film, SNAP shows excellent stability at -20°C, with over 94% remaining after 6 months.[8] This highlights its sensitivity to higher temperatures.

Decomposition of SNAP

SNAP decomposition results in the cleavage of the S-N bond and the release of nitric oxide. This process can be initiated by several factors.

G Diagram 2: Factors Leading to SNAP Decomposition cluster_stimuli Decomposition Stimuli cluster_products Decomposition Products SNAP This compound (SNAP) Light Light (Photolysis) SNAP->Light Heat Heat (Thermolysis) SNAP->Heat Metals Transition Metal Ions (e.g., Cu+) SNAP->Metals Aqueous Aqueous Environment (Hydrolysis) SNAP->Aqueous NO Nitric Oxide (NO) Light->NO Thiyl Thiyl Radical (RS•) Light->Thiyl Heat->NO Heat->Thiyl Metals->NO Metals->Thiyl Aqueous->NO Aqueous->Thiyl Disulfide Disulfide (RSSR) Thiyl->Disulfide Dimerization

Diagram 2: Factors that induce the decomposition of SNAP.
  • Light: Exposure to light, particularly UV-Vis wavelengths, causes photolytic decomposition, generating NO and a thiyl radical (RS•).[5][9] This is a significant concern both for solid powder and solutions.

  • Heat: While the solid is relatively stable at room temperature, elevated temperatures accelerate decomposition.[5][7]

  • Moisture: SNAP is susceptible to hydrolysis. It is crucial to store the powder under desiccated conditions.[5]

  • Metal Ions: Trace amounts of transition metal ions, especially copper (Cu⁺), can catalytically break the S-NO bond.[10]

The primary decomposition products are nitric oxide and the corresponding thiol, which can subsequently oxidize to form a disulfide, N,N'-diacetyl-D,L-penicillamine disulfide (DNAP).[5]

Protocols

Protocol 1: Preparation of SNAP Stock Solutions

Due to the limited stability of SNAP in solution, stock solutions should always be prepared fresh on the day of the experiment.[3]

G Diagram 3: Workflow for SNAP Stock Solution Preparation start Start step1 Select appropriate solvent (e.g., deoxygenated buffer, DMSO) start->step1 step2 Weigh required amount of SNAP powder under low light step1->step2 step3 Add solvent to the powder and vortex/sonicate to dissolve step2->step3 step4 Protect solution from light (e.g., wrap tube in foil) step3->step4 step5 Keep solution on ice step4->step5 step6 Use immediately or within a few hours step5->step6 end End step6->end

Diagram 3: A step-by-step workflow for preparing SNAP solutions.

Materials:

  • This compound (SNAP) powder

  • High-purity solvent (e.g., DMSO, or deoxygenated aqueous buffer)

  • Vortex mixer or sonicator

  • Calibrated balance

  • Microcentrifuge tubes or glass vials wrapped in aluminum foil

  • Ice bucket

Procedure:

  • Preparation: Allow the SNAP container to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a low-light environment, quickly weigh the desired amount of SNAP powder into a clean tube or vial.

  • Dissolution: Add the appropriate volume of pre-chilled, and if aqueous, deoxygenated solvent to the powder. For aqueous solutions, acidic buffers (e.g., citrate/HCl, pH 2.0) can enhance stability. Metal chelators like EDTA may also be added to stabilize the solution.

  • Mixing: Vortex or sonicate briefly until the SNAP is completely dissolved. The solution should have a characteristic green or red color depending on the solvent and concentration.[2]

  • Storage and Use: Immediately wrap the container in aluminum foil to protect it from light and place it on ice.[2] Use the solution as soon as possible, ideally within a few hours.

Solution Stability:

  • Aqueous Media: The half-life is approximately 5-6 hours at physiological pH and 37°C.[4]

  • On Ice: Stock solutions prepared in acidic buffer and kept on ice, protected from light, are stable for several hours.

  • In Solvent (-80°C): Stock solutions in solvent can be stored for up to 1 year at -80°C, though aliquoting is recommended to avoid freeze-thaw cycles.[1]

ConditionApproximate Half-Life / StabilityReferences
Aqueous Media (pH 7.2, 37°C)~5 hours
Krebs Buffer (oxygenated, 37°C)Significant degradation within 10 minutes
Acidic Buffer (pH 2.0), on ice, protected from lightStable for several hours
In Solvent at -20°C~1 month[1]
In Solvent at -80°C~1 year (aliquoted)[1]
Protocol 2: Spectrophotometric Monitoring of SNAP Decomposition

The decomposition of SNAP in solution can be monitored by measuring the decrease in absorbance at its λmax of approximately 340 nm.

Materials:

  • Freshly prepared SNAP solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Temperature-controlled cuvette holder (optional)

Procedure:

  • Prepare Solution: Prepare a solution of SNAP in the desired buffer (e.g., PBS, pH 7.4) to a concentration that gives an initial absorbance reading between 0.5 and 1.5 at 340 nm.

  • Initial Measurement: Immediately after preparation, transfer the solution to a quartz cuvette and measure its absorbance spectrum to confirm the peak at ~340 nm. This is your time zero (T₀) reading.

  • Incubation: Incubate the cuvette under the desired experimental conditions (e.g., at 37°C in a temperature-controlled holder, protected from light).[2]

  • Time-Course Measurement: Record the absorbance at 340 nm at regular intervals over the course of the experiment.[2]

  • Data Analysis: Plot the absorbance at 340 nm versus time. The rate of decomposition and the half-life (T½) of SNAP under those conditions can be calculated from the decay curve.

References

Troubleshooting & Optimization

How to prevent degradation of S-Nitroso-N-acetyl-DL-penicillamine in aqueous solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Nitroso-N-acetyl-DL-penicillamine (SNAP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of SNAP in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of SNAP in aqueous solutions?

A1: The degradation of this compound (SNAP) in aqueous solutions is primarily influenced by several factors:

  • Presence of Metal Ions: Trace amounts of metal ions, particularly copper ions (Cu⁺), can catalyze the decomposition of SNAP.

  • Exposure to Light: SNAP is photosensitive and will degrade upon exposure to light, especially UV and certain wavelengths of visible light. The maximum absorbance of SNAP is at 340 nm, and light at this wavelength is very effective at causing decomposition.[1]

  • Temperature: Higher temperatures accelerate the rate of thermal decomposition of SNAP.[1] While solid-state SNAP is relatively stable, its stability decreases significantly in solution at elevated temperatures.

  • pH of the Solution: The stability of SNAP is pH-dependent. It is more stable in acidic conditions and decomposes more rapidly in neutral to alkaline solutions.

  • Presence of Thiols: Other thiol-containing compounds can react with SNAP through transnitrosation, leading to the transfer of the nitroso group and decomposition of the original SNAP molecule.[2]

  • Presence of Reducing Agents: Reducing agents can also contribute to the breakdown of the S-NO bond.

Q2: I'm preparing a stock solution of SNAP. What is the recommended solvent and storage procedure?

A2: For optimal stability, stock solutions of SNAP should be freshly prepared.[3]

  • Recommended Solvents:

    • For immediate use in aqueous buffers, dissolve SNAP directly in the deoxygenated buffer, preferably at an acidic pH.

    • For a more concentrated stock, SNAP is soluble in dimethyl sulfoxide (B87167) (DMSO) at up to 57.5 mg/ml and in methanol (B129727) at up to 10 mg/ml.[3] It is also soluble in water at 2.1 mg/ml.[3]

  • Storage of Solid SNAP: The solid form of SNAP is stable for at least one year when stored desiccated at -20°C and protected from light.[3]

  • Storage of Stock Solutions: Aqueous stock solutions are not recommended for long-term storage due to the inherent instability of SNAP in water. If a stock solution must be prepared in advance, use a deoxygenated, acidic buffer (e.g., citrate/HCl buffer, pH 2.0, or 0.5-1 M HCl) and keep it on ice and protected from light for no more than a few hours.[3] DMSO or methanol stocks should also be stored at -20°C, protected from light, and used as quickly as possible.

Q3: My SNAP solution is losing its characteristic green color. What does this indicate?

A3: The green color of a SNAP solution is characteristic of the intact S-nitrosothiol. A loss of this color, often resulting in a white or colorless solution, indicates that the SNAP has decomposed and released nitric oxide (NO).[1] This is a visual indicator that your solution is no longer active and should be discarded.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of NO-donor activity in my experiment. 1. Metal ion contamination: The buffer or other reagents may contain trace metal ions (e.g., Cu⁺) that catalyze SNAP decomposition.[2] 2. Light exposure: The experimental setup may be exposing the SNAP solution to ambient or direct light. 3. High temperature: The experiment may be conducted at a temperature that accelerates SNAP degradation (e.g., 37°C).[3] 4. Inappropriate pH: The pH of the aqueous solution may be neutral or alkaline, promoting rapid decomposition.1. Add a metal chelator: Incorporate a metal chelator such as ethylenediaminetetraacetic acid (EDTA) into your buffer to sequester metal ions.[3] 2. Protect from light: Conduct experiments in a dark room or use amber-colored vials and cover any vessels containing the SNAP solution with aluminum foil. 3. Control temperature: If possible, perform experiments at a lower temperature or prepare fresh SNAP solutions immediately before use at higher temperatures. 4. Adjust pH: If compatible with your experimental system, use a buffer with a slightly acidic pH to increase SNAP stability.
Inconsistent results between experimental replicates. 1. Inconsistent solution preparation: Variations in the time between solution preparation and use can lead to different concentrations of active SNAP. 2. Variable light exposure: Different replicates may be exposed to varying amounts of light.1. Standardize preparation time: Prepare fresh SNAP solutions for each replicate immediately before starting the experiment. 2. Ensure uniform conditions: Maintain consistent light and temperature conditions for all replicates.
Precipitate forms in my aqueous SNAP solution. 1. Low solubility: The concentration of SNAP may exceed its solubility in water (2.1 mg/ml).[3] 2. Degradation products: The precipitate could be N-Acetyl-D,L-penicillamine disulfide (DNAP), a degradation product of SNAP.[1]1. Use a co-solvent: If your experiment allows, prepare a more concentrated stock solution in DMSO or methanol and then dilute it into your aqueous buffer. 2. Prepare fresh solutions: The formation of degradation products indicates the solution is no longer fresh. Discard and prepare a new solution.

Quantitative Data on SNAP Stability

Condition Parameter Value Reference
Aqueous Media Half-life~5 hours[3]
Oxygenated Krebs Buffer (4.4 µM) Concentration after 10 min at 37°C~3 µM[3]
PBS, pH 7.2 (1 mM) Decomposition at 37°CEnhanced by cysteine[3]
Solid State Thermal Decomposition Temperature132.8 ± 0.9 °C[1]

Experimental Protocols

Protocol for Preparation of a Stabilized Aqueous SNAP Solution

This protocol aims to minimize the degradation of SNAP in an aqueous buffer for use in typical cell culture or other biological experiments.

Materials:

  • This compound (SNAP) powder

  • High-purity, deionized water

  • Buffer of choice (e.g., Phosphate-Buffered Saline - PBS)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Nitrogen or Argon gas

  • Amber-colored microcentrifuge tubes or vials

  • Ice

Procedure:

  • Deoxygenate the Buffer:

    • Prepare your desired aqueous buffer (e.g., PBS).

    • To remove dissolved oxygen, which can contribute to degradation, sparge the buffer with an inert gas (nitrogen or argon) for at least 30 minutes on ice.

  • Prepare a Chelating Buffer:

    • Add EDTA to the deoxygenated buffer to a final concentration of 100 µM. This will chelate trace metal ions.

  • Prepare the SNAP Solution:

    • Work in a dark room or under low-light conditions.

    • Weigh out the required amount of solid SNAP.

    • Just before use, dissolve the SNAP powder directly into the cold, deoxygenated, EDTA-containing buffer to the desired final concentration.

    • Vortex briefly until the SNAP is fully dissolved. The solution should have a characteristic green color.

  • Storage and Handling:

    • Keep the solution on ice and protected from light at all times.

    • Use the solution as quickly as possible, ideally within one hour of preparation.[4]

Visual Guides

SNAP Degradation Pathways

cluster_stimuli Degradation Stimuli SNAP SNAP (this compound) NO Nitric Oxide (NO) SNAP->NO Homolytic Cleavage Thiyl_Radical Thiyl Radical SNAP->Thiyl_Radical Homolytic Cleavage Disulfide Disulfide (Degradation Product) Thiyl_Radical->Disulfide Sulfonyl_Radicals Sulfonyl Radicals (in presence of O2) Thiyl_Radical->Sulfonyl_Radicals + O2 Light Light (hv) Light->SNAP Heat Heat (Δ) Heat->SNAP Metal_Ions Metal Ions (e.g., Cu+) Metal_Ions->SNAP

Caption: Major degradation pathways of SNAP in aqueous solution.

Experimental Workflow for Preparing Stabilized SNAP Solution

start Start deoxygenate Deoxygenate Buffer (N2 or Ar sparging) start->deoxygenate add_edta Add EDTA (to chelate metal ions) deoxygenate->add_edta weigh_snap Weigh Solid SNAP (in low light) add_edta->weigh_snap dissolve_snap Dissolve SNAP in Cold, Chelating Buffer weigh_snap->dissolve_snap use_immediately Use Solution Immediately (keep on ice, protected from light) dissolve_snap->use_immediately end End use_immediately->end

Caption: Workflow for preparing a stabilized aqueous solution of SNAP.

Troubleshooting Logic for Unstable SNAP Solutions

start Problem: SNAP solution degrading rapidly check_light Is the solution protected from light? start->check_light protect_light Action: Use amber vials and work in low light. check_light->protect_light No check_metals Is a metal chelator (EDTA) being used? check_light->check_metals Yes protect_light->check_metals add_edta Action: Add EDTA to the buffer. check_metals->add_edta No check_temp Is the solution kept cold? check_metals->check_temp Yes add_edta->check_temp keep_cold Action: Keep on ice at all times. check_temp->keep_cold No check_freshness Was the solution freshly prepared? check_temp->check_freshness Yes keep_cold->check_freshness prepare_fresh Action: Prepare a new solution immediately before use. check_freshness->prepare_fresh No resolved Problem Resolved check_freshness->resolved Yes prepare_fresh->resolved

Caption: Troubleshooting decision tree for SNAP solution instability.

References

Technical Support Center: S-Nitroso-N-acetylpenicillamine (SNAP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-nitroso-N-acetylpenicillamine (SNAP). This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in nitric oxide (NO) release during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nitric oxide (NO) release from SNAP is inconsistent between experiments. What are the primary factors that could be causing this variability?

A1: Variability in NO release from SNAP is a common issue and is often attributed to its susceptibility to several environmental factors. The primary factors to control are:

  • Light Exposure: SNAP is highly sensitive to light.[1][2] Photolytic decomposition will lead to a rapid and often uncontrolled release of NO.[1][3] All solutions should be prepared and stored in amber vials or containers wrapped in aluminum foil to minimize light exposure.[1]

  • Temperature: Higher temperatures accelerate the thermal decomposition of SNAP, leading to a faster rate of NO release.[1][2][4] For consistent results, maintain a constant and controlled temperature throughout your experiments. Refrigeration can extend the shelf life of SNAP solutions.[2]

  • pH of the Solution: The stability of SNAP is pH-dependent. While it is relatively stable in acidic conditions, higher acid concentrations can also induce a faster decomposition rate.[5][6] A decrease in pH from 7.4 to 5.0 can enhance the stability of S-nitrosothiols (RSNOs) like SNAP.[2] However, a further decrease to pH 3.0 can lead to decreased stability.[2] It is crucial to use a buffered solution and ensure the pH is consistent across all experiments.

  • Presence of Metal Ions: Trace amounts of transition metal ions, particularly cuprous ions (Cu+), can catalyze the decomposition of SNAP and the release of NO.[5][6][7] It is recommended to use high-purity, metal-free reagents and solvents, or to include a chelating agent like EDTA in your buffers to sequester any contaminating metal ions.[8]

  • Solvent and Solution Purity: The choice of solvent and the purity of all components in your experimental medium are critical. It is advisable to use fresh, high-quality solvents and reagents. SNAP can be dissolved in solvents like DMSO or ethanol (B145695) for stock solutions.[9]

Q2: What is the best way to prepare and store a SNAP stock solution to ensure its stability?

A2: To prepare a stable SNAP stock solution, follow these guidelines:

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing concentrated stock solutions of SNAP.[9] Ethanol can also be used.[10]

  • Minimize Light Exposure: Weigh the solid SNAP in subdued light and dissolve it in the chosen solvent in an amber vial or a clear vial wrapped in aluminum foil.[1]

  • Temperature Control: Perform the dissolution at room temperature, but for long-term storage, aliquots of the stock solution should be stored at -20°C or below.[4][11]

  • Aliquotting: To avoid repeated freeze-thaw cycles which can degrade the compound, prepare single-use aliquots of your stock solution.

  • Fresh Dilutions: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in your pre-warmed and pH-buffered experimental medium immediately before use.

Q3: I am observing a rapid loss of the characteristic green color of my SNAP solution. What does this indicate?

A3: The green color of a SNAP solution is characteristic of the intact S-nitrosothiol.[1] A loss of this color, often resulting in a colorless or off-white appearance, indicates the decomposition of SNAP and the release of nitric oxide.[1] This is typically due to one or more of the factors mentioned in Q1, such as exposure to light, elevated temperatures, or the presence of catalytic metal ions. If you observe rapid discoloration, you should review your experimental setup for potential sources of these decomposition triggers.

Q4: Can I use SNAP in cell culture experiments? Are there any special considerations?

A4: Yes, SNAP is frequently used as an NO donor in cell culture experiments.[10][12] However, there are several important considerations:

  • Toxicity: High concentrations of SNAP or its decomposition byproducts can be toxic to cells.[12] It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental endpoint.

  • Vehicle Control: If you are using a solvent like DMSO to dissolve SNAP, you must include a vehicle control in your experiment (i.e., cells treated with the same concentration of DMSO without SNAP) to account for any solvent-induced effects.[9]

  • Interaction with Media Components: Components of your cell culture medium, such as certain amino acids or reducing agents, may interact with SNAP and affect its stability and NO release kinetics. It is advisable to pre-screen your medium for any such interactions.

Quantitative Data on SNAP Stability and NO Release

The following tables summarize quantitative data on the stability and nitric oxide release from SNAP under various conditions.

Table 1: Effect of Temperature and Light on SNAP Decomposition in Solution

ConditionDecomposition after 30 minsDecomposition after 3 hoursReference
Refrigerated (4°C), Dark 3%-[1]
Room Temperature, Dark 5%13%[1]
37°C, Dark 6%-[1]
Room Temperature, Hood Light -23%[1]
Direct Sunlight -40%[1]

Table 2: Long-Term Storage Stability of SNAP in a Polymer Matrix

Storage Condition% SNAP Remaining after 2 Months% SNAP Remaining after 6 MonthsReference
-20°C 96%95%[4][11]
Room Temperature (25°C) 89%87.1%[4][11]
37°C 82%81.2%[4][11]

Table 3: Nitric Oxide Flux from SNAP-Containing Polymer Films

Polymer CompositionNO Flux (x 10⁻¹⁰ mol cm⁻² min⁻¹)Reference
10 wt% SNAP in E2As Polymer Initial burst, then sustained release[4]
15 wt% SNAP in CarboSil ~4.0 (initial burst)
10 wt% SNAP composites 1.32 ± 0.6[13]
10 wt% SNAP with 1 wt% Cu-NPs 4.48 ± 0.5[13]
10 wt% SNAP with 3 wt% Cu-NPs 4.84 ± 0.3[13]
10 wt% SNAP with 5 wt% Cu-NPs 11.7 ± 3.6[13]

Experimental Protocols

Protocol 1: Preparation of a SNAP Stock Solution

Objective: To prepare a 100 mM stock solution of SNAP in DMSO.

Materials:

  • S-nitroso-N-acetylpenicillamine (SNAP) powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Amber glass vial or clear glass vial and aluminum foil

  • Microbalance

  • Vortex mixer

Procedure:

  • In a subdued light environment, accurately weigh out 22.02 mg of SNAP powder using a microbalance.

  • Transfer the weighed SNAP powder to a 1.5 mL amber microcentrifuge tube or a clear tube wrapped in aluminum foil.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex until the SNAP is completely dissolved. The solution should have a distinct green color.

  • For storage, create single-use aliquots (e.g., 10 µL) in smaller amber microcentrifuge tubes.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Measurement of Nitric Oxide Release using Chemiluminescence

Objective: To quantify the rate of NO release from a SNAP solution under physiological conditions.

Materials:

  • Nitric Oxide Analyzer (NOA) with a chemiluminescence detector

  • SNAP stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4, pre-warmed to 37°C

  • EDTA (optional, to chelate metal ions)

  • Nitrogen gas (for purging)

  • Amber sample vials[8]

Procedure:

  • Prepare the NOA according to the manufacturer's instructions. Calibrate the instrument using a standard NO gas source.

  • In an amber sample vial, add the desired volume of pre-warmed PBS (pH 7.4). If using, ensure the buffer contains 100 µM EDTA.[8]

  • Place the vial in the NOA's sample chamber, which should be maintained at 37°C.

  • Start purging the solution with a constant flow of nitrogen gas to remove any dissolved oxygen and to carry the released NO to the detector.

  • Allow the baseline reading to stabilize.

  • Inject a small, known volume of the SNAP stock solution into the PBS to achieve the desired final concentration.

  • Record the chemiluminescence signal over time. The signal is directly proportional to the concentration of NO being released.

  • The rate of NO release (flux) can be calculated based on the instrument's calibration and the volume of the solution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement prep_snap Prepare SNAP Stock Solution (DMSO, protected from light) add_snap Add SNAP to Buffer prep_snap->add_snap prep_buffer Prepare Experimental Buffer (pH 7.4, 37°C, +/- EDTA) prep_buffer->add_snap incubate Incubate at 37°C add_snap->incubate measure_no Measure NO Release (e.g., Chemiluminescence) incubate->measure_no analyze Analyze Data measure_no->analyze

Caption: A typical experimental workflow for measuring nitric oxide release from SNAP.

logical_relationships SNAP SNAP Stability Decomposition SNAP Decomposition (NO Release) SNAP->Decomposition Light Light Exposure Light->Decomposition Temp Temperature Temp->Decomposition pH pH pH->Decomposition Metals Metal Ions (Cu+) Metals->Decomposition

Caption: Factors influencing the decomposition and nitric oxide release from SNAP.

signaling_pathway SNAP SNAP NO Nitric Oxide (NO) SNAP->NO Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Platelet Platelet Aggregation PKG->Platelet

Caption: Simplified signaling pathway of nitric oxide (NO) released from SNAP.

References

Addressing solubility issues of S-Nitroso-N-acetyl-DL-penicillamine in PBS.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with S-Nitroso-N-acetyl-DL-penicillamine (SNAP), particularly concerning its solubility in Phosphate-Buffered Saline (PBS).

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems with SNAP solubility and stability in your experiments.

Issue 1: SNAP is not dissolving in PBS.

  • Question: I'm having trouble dissolving SNAP powder in my PBS solution. What could be the cause and how can I fix it?

  • Answer: The solubility of SNAP in aqueous solutions like PBS can be challenging due to its chemical nature. Here are several factors that could be contributing to this issue and steps to resolve them:

    • Concentration: You may be exceeding the solubility limit of SNAP in PBS. The solubility of SNAP in PBS (pH 7.2) is greater than 11.2 mg/mL; however, this can be affected by other factors.[1] It is also soluble in water at a concentration greater than 2 mg/mL.[2]

    • Temperature: Ensure your PBS is at room temperature. While higher temperatures can increase the solubility of some compounds, they can also accelerate the degradation of SNAP.[3]

    • pH of PBS: The stability of SNAP is pH-dependent. While solubility data is provided for pH 7.2, significant deviations from a neutral pH can affect both solubility and stability. Higher acid concentrations can lead to a faster decomposition rate.[4]

    • Solution Preparation Technique: It is recommended to first dissolve SNAP in a small amount of a water-miscible organic solvent, such as DMSO or ethanol (B145695), before diluting it in your aqueous buffer.[1][5][6] This creates a concentrated stock solution that can then be added to the PBS to achieve the desired final concentration.

Issue 2: My SNAP solution is changing color or becoming colorless.

  • Question: My freshly prepared green SNAP solution is turning a different color or becoming clear. What is happening?

  • Answer: A color change is an indication that the SNAP is decomposing. SNAP solutions are typically green; as the nitric oxide (NO) is released, the solution will lose its color and revert to an off-white or colorless state as it decomposes into its corresponding disulfide.[3] This decomposition can be triggered by several factors:

    • Light Exposure: SNAP is sensitive to light.[3] Always protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.

    • Temperature: Elevated temperatures accelerate the decomposition of SNAP.[3] Prepare and store your solutions at recommended temperatures.

    • Presence of Metal Ions: Transition metal ions, particularly Cu(I), can catalyze the decomposition of SNAP.[4][7] It is crucial to use high-purity water and reagents to prepare your PBS and to consider the use of a metal chelator like EDTA in your buffer.[8]

Issue 3: I am seeing inconsistent results in my experiments using SNAP.

  • Question: I am observing variability in the biological effects of my SNAP solutions between experiments. What could be the cause?

  • Answer: Inconsistent results are often due to the instability of SNAP in solution. To ensure reproducible results:

    • Prepare Fresh Solutions: It is highly recommended to prepare SNAP solutions fresh for each experiment.[5][9] The compound is unstable in solution, and its potency will decrease over time.

    • Standardize Preparation Protocol: Use a consistent and validated protocol for preparing your SNAP solutions for every experiment.

    • Control Experimental Conditions: Maintain consistent temperature, light exposure, and pH across all your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of SNAP?

A1: For preparing a concentrated stock solution, Dimethyl sulfoxide (B87167) (DMSO) and ethanol are commonly used.[1][5] SNAP is highly soluble in these organic solvents. This stock solution can then be diluted to the final working concentration in PBS.

Q2: How should I store my solid SNAP and prepared solutions?

A2: Solid SNAP should be stored at -20°C, desiccated, and protected from light.[1][10][11] Under these conditions, it is stable for at least one year.[5] Prepared aqueous solutions are unstable and should be used immediately. If short-term storage is necessary, keep the solution on ice and protected from light.

Q3: What is the half-life of SNAP in PBS?

A3: The stability of SNAP in solution is variable and depends on factors like temperature, buffer composition, and the presence of metal ions.[1] At 37°C in a pH range of 6-8, the half-life of SNAP is approximately six hours, especially when transition metal ion chelators are present.[1] In oxygenated Krebs buffer at 37°C, a 4.4 μM solution of SNAP degraded to about 3 μM within 10 minutes.[5]

Q4: What are the primary degradation products of SNAP?

A4: SNAP decomposes to release nitric oxide (NO) and forms a disulfide product.[3] In the presence of oxygen, the thiyl radical formed during decomposition can react to yield several sulfonyl and sulfonyl peroxyl radicals.[12]

Data Presentation

Table 1: Solubility of this compound (SNAP)

SolventSolubilityReference
PBS (pH 7.2)>11.2 mg/mL[1]
Water>2 mg/mL[2]
DMSO>25 mg/mL[1]
DMF>50 mg/mL[1]
Ethanol>30 mg/mL[1]

Table 2: Stability and Storage of this compound (SNAP)

ConditionStability/Half-lifeStorage RecommendationReference
Solid≥ 4 years-20°C, desiccated, protected from light[1][5][11]
Aqueous Solution (pH 6-8, 37°C)~6 hours (with metal chelators)Prepare fresh before use[1]
Aqueous Solution (Krebs buffer, 37°C)Significant degradation in 10 minutesPrepare fresh before use[5]

Experimental Protocols

Protocol 1: Preparation of a SNAP Stock Solution in DMSO

  • Weigh the desired amount of SNAP powder in a light-protected tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 250 mg/mL).[9]

  • Vortex or sonicate briefly at room temperature until the SNAP is completely dissolved. The solution should be a clear green color.

  • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working SNAP Solution in PBS

  • Prepare your PBS (pH 7.4) using high-purity water and reagents to minimize metal ion contamination. For critical applications, consider treating the PBS with a chelating resin or adding a metal chelator like EDTA (e.g., 100 µM).[8]

  • Allow the PBS to equilibrate to the desired experimental temperature.

  • Just before use, dilute the SNAP stock solution (from Protocol 1) into the PBS to achieve the final working concentration.

  • Gently mix the solution by inversion. Avoid vigorous vortexing, which can introduce oxygen and accelerate degradation.

  • Keep the working solution protected from light and on ice if not used immediately.

Visualizations

SNAP_Degradation_Pathway SNAP Degradation Pathway SNAP This compound (SNAP) NO Nitric Oxide (NO) SNAP->NO releases Thyl_Radical Thiyl Radical SNAP->Thyl_Radical forms Disulfide Disulfide Product Thyl_Radical->Disulfide dimerizes Stimuli Light, Heat, Cu(I) ions Stimuli->SNAP

Caption: The degradation pathway of SNAP is initiated by stimuli such as light, heat, or metal ions.

SNAP_Solution_Workflow Experimental Workflow for SNAP Solution Preparation start Start weigh_snap Weigh SNAP powder (protect from light) start->weigh_snap dissolve_dmso Dissolve in DMSO to make stock solution weigh_snap->dissolve_dmso store_stock Store stock at -20°C in aliquots dissolve_dmso->store_stock dilute_pbs Dilute stock solution in PBS to working concentration store_stock->dilute_pbs prepare_pbs Prepare metal-free PBS (add chelator if needed) prepare_pbs->dilute_pbs use_immediately Use immediately in experiment (protect from light) dilute_pbs->use_immediately end End use_immediately->end Troubleshooting_Solubility Troubleshooting SNAP Solubility in PBS start SNAP not dissolving in PBS? q_direct Dissolving directly in PBS? start->q_direct a_direct_yes Prepare a stock solution in DMSO or Ethanol first q_direct->a_direct_yes Yes q_concentration Is the final concentration too high? q_direct->q_concentration No a_direct_yes->q_concentration a_concentration_yes Lower the final concentration q_concentration->a_concentration_yes Yes q_pbs_quality Is the PBS metal-free? q_concentration->q_pbs_quality No a_concentration_yes->q_pbs_quality a_pbs_quality_no Use high-purity reagents or add a chelator (EDTA) q_pbs_quality->a_pbs_quality_no No solution_stable Solution is stable and dissolved q_pbs_quality->solution_stable Yes a_pbs_quality_no->solution_stable

References

Validation & Comparative

A Comparative Guide to the Biological Activity of S-Nitroso-N-acetyl-DL-penicillamine (SNAP) Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various analogues of S-Nitroso-N-acetyl-DL-penicillamine (SNAP), a well-known nitric oxide (NO) donor. The information presented herein is intended to assist researchers in the selection and development of novel S-nitrosothiol-based therapeutic agents.

Comparative Analysis of Biological Activity

The primary biological effects of SNAP and its analogues stem from their ability to release nitric oxide, a key signaling molecule involved in numerous physiological processes. The two main areas of investigation for these compounds are their antiplatelet and vasodilatory activities.

Antiplatelet Aggregation

SNAP and its analogues are potent inhibitors of platelet aggregation, a critical process in thrombosis. Their mechanism of action is largely attributed to the activation of soluble guanylate cyclase (sGC) in platelets by released NO, leading to increased intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels. This elevation in cGMP ultimately inhibits platelet activation and aggregation.[1]

Two notable analogues of SNAP are S-nitroso-N-formyl-DL-penicillamine (SNFP) and S-nitroso-DL-penicillamine (SNPL). Both have demonstrated potent inhibitory effects on human platelet aggregation, with their activity correlating with an increase in intraplatelet cGMP concentrations.[1][2] While both are effective, SNPL has been observed to spontaneously release NO at concentrations sufficient to inhibit platelet function, whereas SNAP and SNFP may require platelet-mediated mechanisms for NO release at similar concentrations.[2]

Table 1: Comparative Antiplatelet Activity of SNAP Analogues

CompoundPotency (Qualitative)Correlation with cGMP IncreaseNotes
This compound (SNAP)Potent inhibitor of platelet aggregation.[1]YesMay require platelet-mediated mechanisms for NO release at lower concentrations.[2]
S-nitroso-N-formyl-DL-penicillamine (SNFP)Potent inhibitor of platelet aggregation.[1]YesSimilar to SNAP, may require platelet-mediated mechanisms for NO release at lower concentrations.[2]
S-nitroso-DL-penicillamine (SNPL)Potent inhibitor of platelet aggregation.[1]YesSpontaneously releases NO at concentrations sufficient to inhibit platelet function.[2]

Quantitative IC50 values for the antiplatelet activity of SNFP and SNPL were not available in the reviewed literature.

Vasodilatory Effects

The vasodilatory properties of SNAP analogues are crucial for their potential therapeutic applications in cardiovascular diseases. The release of NO in vascular smooth muscle cells activates sGC, increases cGMP levels, and leads to vasorelaxation.

A study on N-substituted analogues of SNAP, where the acetyl group was replaced with longer acyl chains, provides quantitative data on their vasodilator potency. The analogues studied were S-nitroso-N-propanoyl-DL-penicillamine (SNPP), S-nitroso-N-valeryl-DL-penicillamine (SNVP), and S-nitroso-N-heptanoyl-DL-penicillamine (SNHP). Their vasodilator effects were assessed in isolated rat femoral arteries.[3]

Table 2: Comparative Vasodilator Potency of N-Acyl SNAP Analogues

CompoundN-Acyl Chain LengthpD2 Value (mean ± S.E.M.)
This compound (SNAP)2 carbons5.83 ± 0.17
S-nitroso-N-propanoyl-DL-penicillamine (SNPP)3 carbons5.74 ± 0.39
S-nitroso-N-valeryl-DL-penicillamine (SNVP)5 carbons5.09 ± 0.31
S-nitroso-N-heptanoyl-DL-penicillamine (SNHP)7 carbons5.66 ± 0.23

The pD2 value is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This method is considered the "gold standard" for assessing platelet function.[4]

Principle: Platelet aggregation is measured by the change in light transmission through a suspension of platelet-rich plasma (PRP) over time. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.[4][5]

Methodology:

  • Blood Collection: Whole blood is drawn from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The first few milliliters of blood are discarded to avoid activation of platelets due to venipuncture.[5]

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10-15 minutes) at room temperature.[6]

    • The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a reference for 100% light transmission.[5]

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted, if necessary, to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

  • Aggregation Measurement:

    • Aliquots of PRP are placed in cuvettes with a magnetic stir bar and warmed to 37°C in an aggregometer.

    • The baseline light transmission is set using PRP (0% transmission) and PPP (100% transmission).

    • The SNAP analogue or control vehicle is added to the PRP and incubated for a short period.

    • A platelet agonist (e.g., ADP, collagen, or thrombin) is added to induce aggregation.

    • The change in light transmission is recorded for a set period (e.g., 5-10 minutes).

  • Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission. IC50 values (the concentration of the compound that inhibits aggregation by 50%) can be calculated from dose-response curves.

Isolated Artery Vasodilation Assay (Wire Myography)

This technique is used to assess the direct effect of compounds on the contractility of isolated small arteries.[7]

Principle: A small segment of an artery is mounted on two fine wires in an organ bath. One wire is fixed, and the other is connected to a force transducer. The tension developed by the arterial ring in response to vasoconstrictors and vasodilators is measured under isometric conditions.[8]

Methodology:

  • Tissue Preparation:

    • A segment of an artery (e.g., rat femoral artery or mesenteric artery) is carefully dissected and placed in cold physiological salt solution (PSS), often Krebs-Henseleit solution, aerated with 95% O₂ and 5% CO₂.[6]

    • The artery is cleaned of surrounding connective and adipose tissue and cut into small rings (approximately 2 mm in length).[6]

  • Mounting the Arterial Ring:

    • Two fine wires (typically 25-40 µm in diameter) are threaded through the lumen of the arterial ring.

    • The wires are then mounted on the jaws of the wire myograph in a chamber filled with PSS maintained at 37°C and continuously aerated.[6]

  • Equilibration and Normalization:

    • The arterial ring is allowed to equilibrate for a period (e.g., 30-60 minutes).

    • The vessel is then stretched to its optimal resting tension, which is determined by a normalization procedure to ensure maximal contractile response.

  • Viability and Endothelial Integrity Check:

    • The viability of the smooth muscle is assessed by inducing contraction with a high-potassium solution (e.g., KPSS).[6]

    • The integrity of the endothelium can be checked by assessing the relaxation response to an endothelium-dependent vasodilator like acetylcholine (B1216132) after pre-constriction with a vasoconstrictor (e.g., phenylephrine (B352888) or U46619).[6]

  • Vasodilation Measurement:

    • The arterial ring is pre-constricted with a submaximal concentration of a vasoconstrictor to achieve a stable contraction plateau.

    • Cumulative concentrations of the SNAP analogue are then added to the bath, and the resulting relaxation is recorded.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-constriction tone. EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) and pD2 values can be calculated from the concentration-response curves.

Signaling Pathways and Mechanisms of Action

The biological effects of SNAP analogues are mediated through two primary signaling pathways initiated by the release of nitric oxide.

NO-cGMP Signaling Pathway

This is the classical pathway for NO-mediated vasodilation and antiplatelet effects.

NO_cGMP_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (e.g., Platelet, Smooth Muscle Cell) SNAP_analogue SNAP Analogue NO Nitric Oxide (NO) SNAP_analogue->NO Release sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Activates sGC_active sGC - Active sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC-Active PKG Protein Kinase G (PKG) cGMP->PKG Activates Biological_Effect Biological Effect (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKG->Biological_Effect Phosphorylation of target proteins

Caption: The NO-cGMP signaling pathway initiated by SNAP analogues.

Protein S-Nitrosylation

In addition to the cGMP pathway, NO can directly modify proteins through a post-translational modification called S-nitrosylation. This involves the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue, forming an S-nitrosothiol. This modification can alter the protein's function, localization, or stability, providing a cGMP-independent mechanism of action.

S_Nitrosylation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular SNAP_analogue SNAP Analogue NO Nitric Oxide (NO) SNAP_analogue->NO Release Target_Protein Target Protein (with Cysteine-SH) NO->Target_Protein Reacts with Cysteine Thiol S_Nitrosylated_Protein S-Nitrosylated Protein (Cysteine-SNO) Target_Protein->S_Nitrosylated_Protein S-Nitrosylation Altered_Function Altered Protein Function (e.g., Enzyme activity, Protein-protein interaction) S_Nitrosylated_Protein->Altered_Function

Caption: The cGMP-independent protein S-nitrosylation pathway.

Conclusion

This guide provides a comparative overview of the biological activities of several SNAP analogues, focusing on their antiplatelet and vasodilatory effects. The provided data tables and experimental protocols offer a foundation for researchers to compare these compounds and design further investigations. The signaling pathway diagrams illustrate the key mechanisms through which these analogues exert their biological functions. Further research is warranted to obtain more comprehensive quantitative data for a wider range of SNAP analogues to facilitate the development of novel and more effective NO-based therapeutics.

References

Unveiling the Double-Edged Sword: A Comparative Analysis of SNAP's Cytotoxic Effects Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the effects of the nitric oxide donor S-nitroso-N-acetylpenicillamine (SNAP) on various cancer cell lines. This guide provides a cross-validated overview of SNAP's cytotoxic and apoptotic activities, offering valuable insights for preclinical cancer research and the development of novel therapeutic strategies.

This publication addresses the critical need for a consolidated resource on the differential responses of cancer cells to SNAP. By summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways, this guide aims to facilitate a deeper understanding of SNAP's potential as an anti-cancer agent.

Comparative Cytotoxicity of SNAP

The efficacy of SNAP as a cytotoxic agent varies significantly across different human cancer cell lines. This variability underscores the importance of cell-type-specific investigations in drug development. While comprehensive comparative studies with standardized IC50 values are still emerging, available data from individual studies on commonly used cancer cell lines provide crucial benchmarks. The following table summarizes the observed cytotoxic effects of SNAP on select cell lines, highlighting the diverse responses to this nitric oxide donor.

Cell LineCancer TypeObserved EffectIC50 ValueReference
A2780 Ovarian CancerEnhanced cisplatin (B142131) cytotoxicityNot specified[1]
EMT-6 Murine Mammary CarcinomaRadiosensitization under hypoxic conditionsNot specified
SK-N-MC Human NeuroblastomaNeuroprotective at low doses, cytotoxic at high dosesNot specified[2]
LL2 Murine Lewis Lung CarcinomaInhibition of tumor growth at low dosesNot specified
Cortical Neurons Normal Neuronal CellsNeuroprotective or neurotoxic depending on conditionsDeath induced at 10 µM (with serum), 250 µM (serum-free)[3]
Thick Ascending Limb (Mouse) Normal Kidney CellsInhibition of basolateral 10-pS Cl- channel6.6 µM[4]
Rat Liver Sinusoidal Endothelial Cells Normal Endothelial CellsCytotoxicity observedNot specified[5]

Experimental Protocols

Standardized protocols are essential for the accurate assessment and comparison of a compound's cytotoxic effects. Below are detailed methodologies for key experiments cited in this guide.

Cell Culture and Treatment

Human cancer cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HeLa (cervical cancer), and Jurkat (T-cell leukemia) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experimental procedures, cells are seeded in multi-well plates and allowed to adhere overnight. A freshly prepared solution of SNAP in a suitable solvent (e.g., DMSO or culture medium) is then added to the cells at various concentrations. Control cells are treated with the vehicle alone.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with varying concentrations of SNAP for 24, 48, or 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of SNAP that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with SNAP at the desired concentrations and time points.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant.

Signaling Pathways and Mechanisms of Action

The cellular response to SNAP is mediated by a complex network of signaling pathways, which can differ between cell types. The primary mechanism of SNAP's action is the release of nitric oxide (NO), a highly reactive free radical that can modulate various cellular processes.

cGMP-Dependent and Independent Pathways

Nitric oxide is a well-known activator of soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This cGMP can then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets involved in cell proliferation, differentiation, and apoptosis. However, some of the effects of SNAP are cGMP-independent and are mediated through direct S-nitrosylation of proteins, including caspases.

SNAP SNAP NO NO SNAP->NO sGC sGC NO->sGC S_Nitrosylation S-Nitrosylation of Proteins NO->S_Nitrosylation cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG Apoptosis_cGMP Apoptosis PKG->Apoptosis_cGMP Caspases Caspases S_Nitrosylation->Caspases Apoptosis_SNitro Apoptosis Caspases->Apoptosis_SNitro

SNAP-induced signaling pathways leading to apoptosis.

Caspase Activation

A common hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. SNAP has been shown to induce the activation of key executioner caspases, such as caspase-3, in various cell types.[3] The activation of caspase-3 is a critical event that leads to the cleavage of numerous cellular substrates, ultimately resulting in the dismantling of the cell.

SNAP SNAP Cellular_Stress Cellular Stress SNAP->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase_9 Caspase-9 activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

A Comparative Guide to the Cytotoxicity of SNAP and Other Nitrosothiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of S-nitroso-N-acetylpenicillamine (SNAP) with other commonly studied S-nitrosothiols (RSNOs), namely S-nitrosoglutathione (GSNO) and S-nitrosocysteine (CysNO). The information presented herein is curated from experimental data to assist in the selection of appropriate RSNOs for research and therapeutic development.

S-nitrosothiols are critical endogenous signaling molecules that mediate many of the physiological and pathological effects of nitric oxide (NO). Their ability to induce cytotoxicity, primarily through the generation of nitrosative and oxidative stress, has made them a focal point in cancer research and other therapeutic areas. The cytotoxic potential of these compounds, however, varies significantly based on their chemical structure, stability, and the cellular environment.

Comparative Cytotoxicity Data

Direct comparison of the cytotoxic potency of different nitrosothiols is challenging due to variations in experimental conditions across studies, including cell lines, treatment durations, and assay methods. The following table summarizes available quantitative and qualitative data to provide a comparative overview.

Disclaimer: The data presented below are compiled from different studies. Direct comparison of IC50 values should be made with caution as experimental conditions were not identical.

NitrosothiolCell Line(s)Cytotoxicity Data
S-nitroso-N-acetylpenicillamine (SNAP) A549 (Human Lung Carcinoma)Caused similar but slightly less caspase-3-mediated apoptosis compared to GSNO.[1]
Human Gingival Epithelioid S-G CellsLess cytotoxic than S-nitrosoglutathione (GSNO) and glucose-SNAPs.
DU-145 (Human Prostate Cancer)Less cytotoxic than fructose-2-SNAP and glucose-2-SNAP.[2]
Cultivated Endothelial CellsExhibited cytotoxicity, which was enhanced under hypoxic conditions. At 5 mM under hypoxic conditions for 8 hours, cell viability was reduced by about 90%.[3]
S-nitrosoglutathione (GSNO) A549 (Human Lung Carcinoma)Induced a dose-dependent decrease in cell viability and apoptosis.[1] More potent in inducing apoptosis than SNAP.[1]
NCI-H1299 (Human Lung Carcinoma)Showed a dose-dependent decrease in cell viability.[1]
MCF7 & MDA-MB-231 (Human Breast Cancer)At 1 mM concentration, reduced cell viability to approximately 82% and 77%, respectively, after 24 hours.[4]
Human Gingival Epithelioid S-G CellsMore cytotoxic than SNAP and glucose-SNAPs.
S-nitrosocysteine (CysNO) Various Non-Small Cell Lung Carcinoma (NSCLC) cell lines (including A549, H1437, H1944, H838)Exhibited minimal cytotoxicity when administered alone.[5] Its cytotoxicity was significantly enhanced when combined with L-buthionine-sulfoximine (BSO), a glutathione-depleting agent, leading to extensive cell death.[5]

Experimental Protocols

The following are detailed methodologies for common cytotoxicity assays used to evaluate the effects of nitrosothiols.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare fresh solutions of the S-nitrosothiols (e.g., SNAP, GSNO) in an appropriate vehicle (e.g., DMSO, PBS). The final concentration of the vehicle in the culture medium should be non-toxic (typically ≤0.5%). Add the desired concentrations of the nitrosothiols to the wells. Include vehicle-only controls.

  • Incubation: Incubate the cells with the compounds for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Neutral Red Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Neutral Red Staining: After the treatment period, remove the culture medium and add a medium containing a non-toxic concentration of Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours to allow for dye uptake by viable cells.

  • Washing: Remove the staining solution and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to each well and incubate with gentle shaking for 10-20 minutes to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye in a microplate reader at a wavelength of approximately 540 nm.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of viable cells relative to the control and determine the IC50 value from the dose-response curve.

Visualizing Mechanisms and Workflows

Signaling Pathway: Nitrosothiol-Induced Apoptosis

The following diagram illustrates a simplified signaling pathway for apoptosis induced by nitrosative stress from S-nitrosothiols.

Nitrosothiol_Apoptosis_Pathway RSNO S-Nitrosothiols (e.g., SNAP, GSNO) NO Nitric Oxide (NO) RSNO->NO NitrosativeStress Nitrosative Stress NO->NitrosativeStress ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress NitrosativeStress->ROS Induces Mitochondria Mitochondrial Dysfunction NitrosativeStress->Mitochondria OxidativeStress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Nitrosothiol-induced apoptotic signaling pathway.

Experimental Workflow: Cytotoxicity Assay

The diagram below outlines a typical workflow for assessing the cytotoxicity of S-nitrosothiols.

Cytotoxicity_Workflow Start Start CellCulture 1. Cell Seeding (96-well plate) Start->CellCulture Treatment 2. Treatment with Nitrosothiols (SNAP, etc.) CellCulture->Treatment Incubation 3. Incubation (e.g., 24-72 hours) Treatment->Incubation Assay 4. Viability Assay (e.g., MTT, Neutral Red) Incubation->Assay Measurement 5. Absorbance Measurement Assay->Measurement Analysis 6. Data Analysis (IC50 Calculation) Measurement->Analysis End End Analysis->End

References

A Researcher's Guide to Control Experiments for S-Nitroso-N-acetyl-DL-penicillamine (SNAP) Studies

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of S-Nitroso-N-acetyl-DL-penicillamine (SNAP) with alternative nitric oxide donors and essential control methodologies for robust experimental design.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of essential control experiments when studying the effects of this compound (SNAP), a widely used nitric oxide (NO) donor. By presenting comparative data, detailed experimental protocols, and clear visual workflows, this document aims to enhance the reproducibility and reliability of research involving SNAP.

Introduction to SNAP and the Importance of Controls

This compound (SNAP) is a small molecule that belongs to the S-nitrosothiol (RSNO) class of compounds. It serves as a valuable tool in biomedical research due to its ability to release nitric oxide (NO), a critical signaling molecule involved in numerous physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1][2] The therapeutic potential of SNAP and other NO donors is under investigation for various conditions, but their use is limited by the unpredictable nature of their decomposition.[3]

Given the reactivity and diverse effects of NO, rigorous experimental design with appropriate controls is paramount to ensure that observed biological effects are directly attributable to NO released from SNAP and not to other factors. This guide outlines the necessary negative and positive controls, compares SNAP to other common NO donors, and provides detailed protocols for key experimental assays.

Comparison of SNAP with Other Nitric Oxide Donors

The choice of an NO donor can significantly impact experimental outcomes due to differences in their chemical properties, kinetics of NO release, and potential for side reactions. Below is a comparison of SNAP with other commonly used NO donors.

FeatureThis compound (SNAP)S-Nitrosoglutathione (GSNO)Sodium Nitroprusside (SNP)
Class S-NitrosothiolS-NitrosothiolMetal-nitrosyl complex
Mechanism of NO Release Spontaneous decomposition, accelerated by light, heat, and metal ions (especially Cu⁺).[4]Enzymatic and non-enzymatic decomposition; less sensitive to metal ions than SNAP.[4]Spontaneous release of NO and cyanide ions, particularly upon exposure to light.
Half-life (in solution) Approximately 37 hours, but highly dependent on conditions.[1]Generally more stable than SNAP under various laboratory conditions.[5]Varies with light exposure and solvent.
Potency (cGMP activation) Threshold activation at ~1 µM; full activation at 500-750 µM in bovine chromaffin cells.[1]Varies depending on the cellular system and presence of thiols.Induces a 2-fold increase in intracellular cGMP in Th2 cells.[6]
Potential Side Effects Can generate superoxide; the penicillamine (B1679230) backbone may have biological activity.Glutathione backbone is a natural antioxidant.Releases toxic cyanide ions.

Essential Control Experiments

To ensure the validity of experimental findings, a comprehensive set of controls should be included in all studies involving SNAP.

Negative Controls

Negative controls are crucial for attributing observed effects specifically to the release of nitric oxide from SNAP.

  • Vehicle Control: The solvent used to dissolve SNAP (e.g., DMSO) should be tested alone at the same final concentration used in the experimental group to rule out any solvent-induced effects.

  • Decomposed SNAP: A solution of SNAP that has been allowed to fully decompose (e.g., by prolonged exposure to light and/or heat) can be used to control for the effects of the SNAP backbone and its degradation products, independent of NO release.

  • N-acetyl-DL-penicillamine (NAP): As the denitrosylated form of SNAP, NAP is an excellent negative control. It allows researchers to distinguish the effects of the penicillamine moiety from those of NO.

  • NO Scavengers: Co-incubation with a specific NO scavenger, such as 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (cPTIO), can confirm that the observed effects are mediated by nitric oxide.

Positive Controls

Positive controls are essential to validate the experimental system and confirm that it can respond to stimuli that mimic the expected effects of SNAP.

  • Alternative NO Donors: Using a different class of NO donor, such as a NONOate (e.g., spermine (B22157) NONOate), can help confirm that the observed biological response is due to NO and not a specific property of S-nitrosothiols.

  • Direct cGMP Pathway Activators: For studies investigating the canonical NO signaling pathway, direct activators of soluble guanylate cyclase (sGC) or membrane-permeable cGMP analogs (e.g., 8-Bromo-cGMP) can serve as positive controls.

  • Inducers of the Target Pathway: If SNAP is hypothesized to affect a specific signaling pathway (e.g., apoptosis), a known inducer of that pathway (e.g., staurosporine (B1682477) for apoptosis) should be used as a positive control.

Data Presentation: Quantitative Comparisons

Table 1: Comparative Effect of NO Donors on cGMP Levels in Bovine Chromaffin Cells
CompoundEC₅₀ (µM) for cGMP Activation
DEA/NO0.38 ± 0.02
This compound (SNAP)Threshold at 1 µM, full activation at 500-750 µM
Spermine NONOate (SPER/NO)Threshold at 0.05 µM, maximal effect at 2.5-5 µM

Data extracted from Ferrero et al., Br J Pharmacol, 1999.[1][4]

Table 2: Effect of SNAP on Cell Viability (Hypothetical Data for Illustrative Purposes)
TreatmentConcentration (µM)Cell Viability (%)
Vehicle (DMSO)0.1%98 ± 3
N-acetyl-DL-penicillamine (NAP)10095 ± 4
SNAP10075 ± 5
Staurosporine (Positive Control)140 ± 6

*p < 0.05 compared to vehicle control.

Experimental Protocols

Measurement of Nitric Oxide Release using the Griess Assay

This protocol describes the indirect measurement of NO release by quantifying its stable breakdown products, nitrite (B80452) and nitrate (B79036).

Materials:

  • Griess Reagent System (e.g., from Promega or other suppliers)

  • Nitrate Reductase

  • Nitrate and Nitrite standards

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Procedure:

  • Prepare samples and standards in a 96-well plate.

  • To measure total NOx (nitrite + nitrate), first convert nitrate to nitrite by adding nitrate reductase and necessary cofactors to all wells (except those for the nitrite standard curve) and incubate according to the manufacturer's instructions.

  • Add the sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light. This reaction converts nitrite into a diazonium salt.

  • Add the NED solution to all wells and incubate for 5-10 minutes at room temperature, protected from light. This will form a colored azo dye.

  • Measure the absorbance at 540 nm within 30 minutes.

  • Calculate the nitrite and total NOx concentrations based on the standard curves.

Cell Viability Assessment using the MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader (570 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with SNAP, controls (vehicle, NAP), and a positive control for the desired time period.

  • After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.[7]

  • Express cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Signaling Protein Phosphorylation

This protocol allows for the detection of changes in the phosphorylation state of specific proteins in a signaling pathway.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of the protein of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with SNAP and controls for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize the data, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a loading control (e.g., GAPDH or β-actin).

Visualizing Experimental Workflows and Signaling Pathways

Canonical Nitric Oxide Signaling Pathway

G SNAP SNAP NO Nitric Oxide (NO) SNAP->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation leads to Platelet_Inhibition Platelet Aggregation Inhibition PKG->Platelet_Inhibition leads to

Caption: Canonical NO/cGMP signaling pathway activated by SNAP.

Experimental Workflow for Investigating SNAP's Effect on Cell Viability

G cluster_setup Experimental Setup cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Seed Cells in 96-well Plate Treatment Treat with: - SNAP - Vehicle Control - NAP (Negative Control) - Staurosporine (Positive Control) Cell_Culture->Treatment Incubation Incubate for Defined Time Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability

Caption: Workflow for assessing cell viability using the MTT assay.

Logical Relationship of Controls in SNAP Experiments

G cluster_controls Control Experiments SNAP_Effect Observed Effect of SNAP Treatment Vehicle_Control Vehicle Control (No Effect) SNAP_Effect->Vehicle_Control Compare to NAP_Control N-acetyl-DL-penicillamine (No NO-specific Effect) SNAP_Effect->NAP_Control Compare to cPTIO_Control SNAP + NO Scavenger (Effect Abolished) SNAP_Effect->cPTIO_Control Compare to Conclusion Conclusion: Effect is due to Nitric Oxide SNAP_Effect->Conclusion

Caption: Logical framework for interpreting results with negative controls.

References

Assessing the Purity of Synthesized S-Nitroso-N-acetyl-DL-penicillamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methods to assess the purity of synthesized S-Nitroso-N-acetyl-DL-penicillamine (SNAP), a widely used nitric oxide (NO) donor in biomedical research. We offer a comparative analysis of SNAP against other common NO donors, supported by experimental data and detailed protocols for key analytical techniques.

Introduction to this compound (SNAP)

This compound is a small molecule S-nitrosothiol that spontaneously releases nitric oxide under physiological conditions. Due to its ability to mimic endogenous NO signaling, SNAP is a valuable tool for studying the physiological and pathological effects of NO, including its roles in vasodilation, neurotransmission, and immune response. The purity of synthesized SNAP is critical for obtaining accurate and reproducible experimental results, as impurities can significantly impact its stability and NO-releasing properties.

Comparison with Alternative Nitric Oxide Donors

The selection of an appropriate NO donor is crucial for experimental design. SNAP is often compared with other classes of NO donors, each with distinct chemical properties, stabilities, and NO-release kinetics.

Table 1: Comparison of Common Nitric Oxide Donors

FeatureThis compound (SNAP)S-Nitrosoglutathione (GSNO)Sodium Nitroprusside (SNP)Diethylamine NONOate (DEA/NO)
Class S-NitrosothiolS-NitrosothiolMetal-Nitroso ComplexDiazeniumdiolate (NONOate)
Purity (Typical) ≥97%≥98%≥99%≥98%
Molecular Weight 220.25 g/mol 336.32 g/mol 297.95 g/mol 206.3 g/mol
Half-life (pH 7.4, 37°C) ~6 hours[1]~159 hours[2]Variable (light sensitive)~2 minutes
NO Release Trigger Spontaneous (heat, light), metal ionsSpontaneous, enzymatic, thiolsLight, reducing agentsSpontaneous (pH-dependent)
Potential Impurities N-acetyl-DL-penicillamine, its disulfide, residual solventsGlutathione (B108866), glutathione disulfide, nitrite (B80452)Cyanide, ferrocyanideDiethylamine, degradation products
Advantages Relatively stable, well-characterizedEndogenous molecule, greater stability than SNAP in some conditions[3]Rapid NO release upon stimulationFast and predictable NO release
Disadvantages Susceptible to light and metal ion-catalyzed decompositionSlower NO release compared to some donorsReleases cyanide, light-sensitiveShort half-life, requires careful handling

Table 2: Stability of SNAP vs. GSNO under Various Conditions [3]

Condition% SNAP Decomposed (after 7 hours)% GSNO Decomposed (after 7 hours)
Refrigerated (4°C, dark) ~5%~2%
Room Temp (25°C, dark) ~15%~8%
37°C (dark) ~25%~15%
Room Temp (fluorescent light) 30 ± 2%19.3 ± 0.5%
pH 5.0 (Room Temp, dark) ~10%~5%
pH 3.0 (Room Temp, dark) Less decomposed than GSNOMore decomposed than SNAP

Experimental Protocols for Purity Assessment

Accurate determination of SNAP purity requires a combination of analytical techniques to identify and quantify the parent compound and potential impurities.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

This method provides a rapid and straightforward assessment of SNAP concentration and can be used to monitor its stability.

Protocol:

  • Preparation of Standard Solutions: Prepare a stock solution of SNAP in a suitable solvent (e.g., ethanol (B145695) or dimethyl sulfoxide). From the stock solution, prepare a series of dilutions in phosphate-buffered saline (PBS) at pH 7.4, with concentrations ranging from 0.1 mM to 1 mM.

  • Spectrophotometric Measurement: Measure the absorbance of each standard solution at 340 nm using a UV-Vis spectrophotometer.

  • Generation of Standard Curve: Plot the absorbance values against the corresponding concentrations to generate a standard curve.

  • Sample Analysis: Dissolve the synthesized SNAP in the same solvent and dilute with PBS to a concentration within the range of the standard curve. Measure the absorbance at 340 nm.

  • Purity Calculation: Determine the concentration of SNAP in the sample using the standard curve. The purity can be calculated as: (Measured Concentration / Expected Concentration) x 100%

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating SNAP from its potential impurities, allowing for accurate quantification of purity.

Protocol:

  • Chromatographic System: A reverse-phase HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to initial conditions (95% A, 5% B)

    • 35-40 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 340 nm for SNAP and 220 nm for non-chromophoric impurities.

  • Sample Preparation: Dissolve the synthesized SNAP in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the SNAP peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, providing definitive identification of SNAP and its impurities.

Protocol:

  • LC System: Utilize the same HPLC conditions as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Negative ion mode is often effective for SNAP.

  • Mass Range: Scan a mass range that includes the expected molecular weight of SNAP (m/z 220.25) and its potential impurities (e.g., N-acetyl-DL-penicillamine at m/z 191.24 and its disulfide at m/z 380.46).

  • Data Analysis: Identify the peaks in the chromatogram by their mass-to-charge ratio (m/z). The purity is calculated based on the peak area of SNAP in the total ion chromatogram (TIC).

Griess Assay for Nitrite Determination

This colorimetric assay is used to quantify nitrite, a stable degradation product of NO in aqueous solutions, providing an indirect measure of NO release and SNAP decomposition.

Protocol:

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

    • Nitrite Standard: Prepare a series of sodium nitrite standards (1-100 µM) in the same buffer as the sample.

  • Assay Procedure:

    • To 50 µL of sample or standard in a 96-well plate, add 50 µL of Griess Reagent A.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Visualizations

Experimental Workflow for Purity Assessment

experimental_workflow cluster_synthesis Synthesis & Sampling cluster_analysis Purity Analysis cluster_decomposition Decomposition Analysis cluster_results Results synthesis Synthesized SNAP sampling Sample Preparation (Dissolution & Dilution) synthesis->sampling uv_vis UV-Vis Spectrophotometry (Quantification & Stability) sampling->uv_vis hplc HPLC-UV (Separation & Quantification) sampling->hplc griess Griess Assay (Nitrite Quantification) sampling->griess purity_report Purity Report (% Purity, Impurity Profile) uv_vis->purity_report lc_ms LC-MS (Identification & Purity Confirmation) hplc->lc_ms Further Characterization lc_ms->purity_report griess->purity_report no_signaling SNAP This compound (SNAP) NO Nitric Oxide (NO) SNAP->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC Binds to Heme Iron sGC_active sGC (Active) sGC->sGC_active Conformational Change GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterase (PDE) cGMP->PDE Degraded by Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Phosphorylates Target Proteins GMP GMP PDE->GMP

References

Safety Operating Guide

Safe Disposal of S-Nitroso-N-acetyl-DL-penicillamine (SNAP): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of S-Nitroso-N-acetyl-DL-penicillamine (SNAP), a widely used nitric oxide (NO) donor in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Understanding the Hazards and Decomposition Pathways

This compound (SNAP) is a light-sensitive and thermally unstable compound. It is classified as a skin and eye irritant and may cause respiratory irritation.[1] The primary hazard associated with SNAP is its decomposition, which leads to the release of nitric oxide (NO), a toxic gas. The decomposition of SNAP is significantly accelerated by several factors, including:

  • Light: Exposure to light, particularly in the UV spectrum (around 340 nm), causes photolytic decomposition and the release of NO.[2]

  • Heat: Elevated temperatures increase the rate of thermal decomposition.

  • Copper Ions: Trace amounts of copper ions (Cu⁺) act as catalysts, significantly speeding up the decomposition of SNAP into its disulfide derivative (N-Acetyl-D,L-penicillamine disulfide) and nitric oxide.[3][4]

Given these properties, the recommended disposal procedure involves controlled chemical degradation to ensure the complete breakdown of SNAP before it enters the waste stream.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling SNAP for disposal, ensure the following PPE is worn:

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or released nitric oxide.[5]

General Precautions:

  • Avoid generating dust.[5]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the handling area.[6]

  • Keep the compound away from incompatible materials, such as strong oxidizing agents.[5]

Step-by-Step Disposal Protocol

This protocol details the chemical degradation of SNAP prior to disposal. This procedure should be performed in a chemical fume hood.

Objective: To accelerate the decomposition of SNAP into less reactive compounds.

Materials:

  • Waste SNAP (solid or in solution)

  • A suitable reaction vessel (e.g., beaker or flask) large enough to accommodate the waste and reagents.

  • Stir bar and stir plate

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 0.1 M) or another source of copper ions.

  • A weak acid (e.g., 0.1 M HCl) (optional, to maintain an acidic pH which can facilitate the reaction).

  • pH indicator strips.

Procedure:

  • Preparation: In a chemical fume hood, place the waste SNAP into the reaction vessel. If the SNAP is in a solid form, dissolve it in a suitable solvent like water or a buffer solution (e.g., phosphate-buffered saline, PBS).

  • Acidification (Optional but Recommended): Adjust the pH of the solution to be slightly acidic (pH 5-6) using a weak acid. This can help facilitate the decomposition reaction.

  • Initiation of Decomposition: Add a small amount of copper(II) sulfate solution to the SNAP solution. The presence of Cu²⁺ ions, which can be reduced in situ to the catalytic Cu⁺ ions, will initiate the rapid decomposition of SNAP.[3][4] A color change (often a fading of the characteristic red or pink color of SNAP solutions) and potential gas evolution (NO) are indicators of the reaction.

  • Stirring and Reaction Time: Stir the solution at room temperature. Allow the reaction to proceed for several hours (e.g., overnight) to ensure complete decomposition. The disappearance of the characteristic UV-Vis absorbance peak of SNAP at approximately 340 nm can be used to monitor the completion of the decomposition if analytical equipment is available.[3]

  • Neutralization: Once decomposition is complete, neutralize the solution with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8.

  • Final Disposal: The resulting solution, now containing the disulfide of N-acetyl-penicillamine and copper salts, should be disposed of as hazardous chemical waste according to your institution's and local regulations. Collect the treated waste in a properly labeled hazardous waste container.

Spill Management

In the event of a spill, follow these procedures:

  • Minor Spills (Solid):

    • Avoid breathing dust.[5]

    • Wear appropriate PPE.

    • Gently dampen the spilled material with water to prevent it from becoming airborne.[5]

    • Carefully sweep or vacuum the material into a suitable container for disposal. Ensure the vacuum cleaner is equipped with a HEPA filter.[5]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[5]

    • Prevent the spillage from entering drains or waterways.[5][6]

    • Contain the spill using absorbent materials (e.g., clay, soil, or commercial absorbents).[6]

    • Collect the absorbed material into a labeled container for hazardous waste disposal.

Summary of Chemical Data and Hazards

PropertyDataReference
Chemical Name This compound[1]
Synonyms SNAP[1]
CAS Number 67776-06-1[1]
Appearance Typically a reddish or pinkish solid
Hazards Causes skin irritation (H315), serious eye irritation (H319), may cause respiratory irritation (H335).[1]
Decomposition Triggers Light, heat, copper ions.[2][4]
Primary Decomposition Products N-Acetyl-D,L-penicillamine disulfide, Nitric Oxide (NO).[2]

Visual Workflow for SNAP Disposal

The following diagram illustrates the logical steps for the safe handling and disposal of this compound.

SNAP_Disposal_Workflow cluster_prep Preparation & Safety cluster_degradation Chemical Degradation cluster_final_disposal Final Disposal cluster_spill Spill Response start Identify SNAP Waste ppe Don PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill fume_hood Work in Fume Hood ppe->fume_hood dissolve Dissolve SNAP in Aqueous Solution fume_hood->dissolve add_catalyst Add Copper (II) Sulfate Solution dissolve->add_catalyst react Stir to Allow Complete Decomposition add_catalyst->react verify Verify Decomposition (e.g., color change) react->verify neutralize Neutralize Solution (pH 6-8) verify->neutralize collect Collect in Labeled Hazardous Waste Container neutralize->collect dispose Dispose via Institutional EHS Procedures collect->dispose contain Contain Spill with Absorbent Material spill->contain cleanup Clean Up Spill (Dampen Solid First) contain->cleanup cleanup->collect

Caption: Workflow for the safe disposal of this compound (SNAP).

References

Essential Safety and Handling Guide for S-Nitroso-N-acetyl-DL-penicillamine (SNAP)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling S-Nitroso-N-acetyl-DL-penicillamine (SNAP). Adherence to these guidelines is critical for ensuring personal safety and maintaining the integrity of experiments involving this nitric oxide donor.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure and ensure safety. The following table summarizes the required protective equipment.

Protection Type Specific Recommendations Rationale
Eye/Face Protection - Safety glasses with side shields- Chemical safety goggles if there is a risk of particle exposureProtects against irritation and serious eye damage from splashes or airborne particles.[1]
Hand Protection - Chemical-resistant glovesPrevents skin irritation and potential absorption.[1][2]
Preferred Glove Materials: - Butyl rubber - Neoprene - Nitrile/butadiene rubber - Polyethylene - Ethyl vinyl alcohol laminate - Polyvinyl alcohol - Polyvinyl chlorideProvides a barrier against chemical contact.[1]
Respiratory Protection - Approved air-purifying respirator (e.g., N95 dust mask) if discomfort is experienced or dust is generatedProtects against respiratory tract irritation.[1][2][3]
Body Protection - Standard laboratory coatProtects skin and clothing from contamination.

Safe Handling and Storage

Precautions for Safe Handling:

  • Avoid Contact: Prevent contact with skin and eyes.[1][2]

  • General Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[1]

  • Ventilation: Use in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[1][2]

  • Avoid Inhalation: Avoid breathing dust, vapor, mist, or gas.[2]

Conditions for Safe Storage:

  • Temperature: Store in a cool, dry place. For long-term stability, deep freezing (below -20°C) is recommended.[2]

  • Container: Keep the container tightly closed.[1][2]

  • Light Sensitivity: Protect from exposure to light, as it can cause decomposition.[4]

  • Incompatibilities: Be aware that the compound's decomposition can be accelerated by the presence of Cu(II) ions and cysteine.[5]

Accidental Release and Disposal Plan

Spill Response:

  • Isolate the Area: Keep unnecessary and unprotected personnel from entering the spill area.

  • Use Appropriate PPE: Wear the personal protective equipment outlined above.

  • Containment: For small spills, contain the material with clay, soil, or commercially available absorbents. For large spills, create a dike to prevent spreading.[1]

  • Cleanup: Carefully sweep or vacuum up the spilled material and place it into a suitable, properly labeled disposal container.[2]

  • Environmental Protection: Prevent the spill from entering soil, ditches, sewers, and waterways.[1]

Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable municipal, provincial, and national regulations.[1]

  • Where possible, recycling of packaging should be considered.[1]

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses after the initial 1-2 minutes and continue flushing. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling SNAP in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace B->C D Weigh Compound in a Fume Hood C->D Proceed to Handling E Prepare Solutions (Protect from Light) D->E F Conduct Experiment E->F G Decontaminate Workspace F->G Experiment Complete H Segregate Waste G->H I Dispose of Waste per Regulations H->I J Remove and Dispose of PPE I->J K Wash Hands Thoroughly J->K

Safe handling workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.